Product packaging for dioxosilane;trichloro(octadecyl)silane(Cat. No.:CAS No. 71889-02-6)

dioxosilane;trichloro(octadecyl)silane

Cat. No.: B1616650
CAS No.: 71889-02-6
M. Wt: 448 g/mol
InChI Key: VYTRPUAMVCWPLO-UHFFFAOYSA-N
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Description

Significance of Organosilanes in Advanced Materials Research

Organosilanes are a class of chemical compounds that feature a dual reactivity, allowing them to act as a bridge between inorganic and organic materials. russoindustrial.rudakenchem.com This unique capability stems from their molecular structure, which typically consists of an organic substituent and a hydrolytically active silicon-based functional group. zmsilane.comnih.gov This structure enables organosilanes to form strong, covalent bonds with inorganic substrates like glass, metals, and ceramics, while also presenting an organic functional group at the surface. russoindustrial.ruhskbrchemical.com

This ability to tailor surface characteristics is of paramount importance in advanced materials research. By modifying surfaces with organosilanes, researchers can control properties such as adhesion, wettability, corrosion resistance, and biocompatibility. zmsilane.comhskbrchemical.com This has led to their widespread use in the development of protective coatings, advanced composites, and functional nanomaterials. russoindustrial.ruhskbrchemical.com In the realm of nanotechnology, organosilanes are crucial for creating nanomaterials with enhanced mechanical properties for applications in drug delivery, smart coatings, and catalysis. hskbrchemical.com Their versatility and effectiveness in modifying material performance at the interface make them indispensable tools for innovation. russoindustrial.rudakenchem.com

Overview of Trichloro(octadecyl)silane (OTS) as a Surface Modifying Agent

Trichloro(octadecyl)silane, with the chemical formula CH₃(CH₂)₁₇SiCl₃, is a prominent organosilane used extensively for creating hydrophobic surfaces. innospk.comwikipedia.org Its primary application lies in the formation of self-assembled monolayers (SAMs) on various substrates, particularly those with hydroxyl (-OH) groups, such as silicon dioxide (SiO₂). innospk.combeilstein-journals.org The OTS molecule consists of a long, eighteen-carbon alkyl chain (octadecyl group) and a reactive trichlorosilane (B8805176) headgroup. mdpi.com

The formation of an OTS monolayer is a multi-step process involving hydrolysis, condensation, and covalent bonding. beilstein-journals.org When exposed to a surface in the presence of a minute amount of water, the trichlorosilane headgroup hydrolyzes, forming reactive silanol (B1196071) groups. researchgate.net These silanols then condense with the hydroxyl groups on the substrate surface, forming strong silicon-oxygen-silicon (Si-O-Si) covalent bonds. researchgate.netresearchgate.net Simultaneously, adjacent OTS molecules cross-link with each other, creating a dense, highly ordered, and robust monolayer. beilstein-journals.org

The long octadecyl chains, being nonpolar, orient themselves away from the surface, creating a new surface with low energy that is highly repellent to water (hydrophobic) and oils (oleophobic). innospk.commdpi.com This dramatic change in surface properties is a key reason for the widespread use of OTS in applications requiring water repellency and reduced surface adhesion. mdpi.commdpi.com These self-assembled monolayers are typically very thin, on the order of a few nanometers, yet provide a durable and uniform coating. acs.orgdur.ac.uk

Historical Context of Organosilane-Based Surface Chemistry

The field of organosilane chemistry dates back to the mid-20th century, with pioneering work focused on their potential as coupling agents. russoindustrial.ru The initial discovery in the 1940s was linked to the development of fiberglass-reinforced composites, where organosilanes were found to significantly improve the bond strength between the glass fibers and the polymer resin. russoindustrial.ru This early research established the fundamental principle of using organosilanes to bridge the interface between inorganic and organic materials.

Over the subsequent decades, research expanded to explore the use of organosilanes for surface modification beyond their role as coupling agents. The ability to form well-defined, ordered monolayers through self-assembly processes became a significant area of investigation. This led to the development and study of various organosilanes, including OTS, for creating surfaces with tailored properties. The mechanisms of hydrolysis and condensation, which are central to the formation of these monolayers, have been extensively studied since their discovery. russoindustrial.ru This foundational work has paved the way for the sophisticated use of organosilanes in a multitude of modern applications, from microelectronics to biomedical devices. dur.ac.ukresearchgate.net

Research Findings on Trichloro(octadecyl)silane (OTS) Monolayers

The following tables summarize key research findings on the properties of OTS self-assembled monolayers on various substrates.

Table 1: Thickness of OTS Self-Assembled Monolayers

This table presents the measured thickness of OTS monolayers on different substrates as reported in various studies. The thickness is a critical parameter indicating the completeness and orientation of the molecules in the self-assembled layer. An ideal, fully extended OTS monolayer is expected to have a thickness of approximately 2.6 nm. beilstein-journals.org

SubstrateDeposition MethodMeasured Thickness (nm)Reference
Si(111)Vapor Deposition2.0 ± 0.2 beilstein-journals.org
Si(111)Immersion0.5 ± 0.3 (nanodots) beilstein-journals.org
SiO₂Dry Solution Immersion2.6 ± 0.2 acs.orgacs.org
SiO₂Wet Solution Immersion2.6 (multilayer) acs.org
SiO₂Standard Solution Assembly2.6 ± 0.1 researchgate.net
SiliconWet Chemical Coating2.4 ± 0.4 dur.ac.uk

Table 2: Water Contact Angle of OTS Modified Surfaces

The water contact angle is a measure of the hydrophobicity of a surface. A higher contact angle indicates greater water repellency. This table shows the water contact angles achieved on different materials after modification with OTS. For comparison, a pristine superhydrophilic cotton surface has a contact angle that is difficult to measure due to immediate water absorption. researchgate.net

SubstrateOTS Concentration/MethodWater Contact Angle (°)Reference
SiO₂Standard Solution Assembly104 researchgate.net
Cotton FabricVariedDependent on concentration researchgate.net
Filter Paper0.1% OTSVaries with reaction time researchgate.net
PET FabricOTS and HS nanoparticlesSuperhydrophobic mdpi.com
Rock SampleSurfactant Solution101.4 mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H37Cl3O2Si2 B1616650 dioxosilane;trichloro(octadecyl)silane CAS No. 71889-02-6

Properties

CAS No.

71889-02-6

Molecular Formula

C18H37Cl3O2Si2

Molecular Weight

448 g/mol

IUPAC Name

dioxosilane;trichloro(octadecyl)silane

InChI

InChI=1S/C18H37Cl3Si.O2Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;1-3-2/h2-18H2,1H3;

InChI Key

VYTRPUAMVCWPLO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl.O=[Si]=O

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl.O=[Si]=O

Other CAS No.

71889-02-6

Pictograms

Health Hazard

Origin of Product

United States

Mechanisms of Surface Functionalization with Trichloro Octadecyl Silane

Hydrolysis and Condensation Reactions of Trichloro(octadecyl)silane

The initial and critical phase in the formation of an OTS monolayer involves the reaction of the silane (B1218182) with water, leading to hydrolysis and subsequent condensation reactions. These processes can occur both in solution and at the substrate interface, ultimately forming a polysiloxane network.

Role of Water Content and Solvent Composition in Hydrolysis Kinetics

The kinetics of these reactions are significantly influenced by factors such as pH and solvent composition.

pH: The hydrolysis process is promoted at a low pH, which facilitates the formation of silanol (B1196071) (Si-OH) groups researchgate.net. Conversely, condensation reactions are significantly promoted at high pH, while both hydrolysis and condensation are slow at a neutral pH researchgate.net.

Solvent: The choice of solvent can modulate the reaction rates. For instance, the presence of ethanol in the reaction medium has been shown to delay the hydrolysis reaction of silanes researchgate.net. The solvent composition affects not only the hydrolysis kinetics but also the subsequent organization of the molecules on the surface.

The general mechanism for the hydrolysis of alkoxysilanes, which is analogous to chlorosilanes, is influenced by both acid and base catalysis gelest.com. In the absence of catalytic functionality and in high-purity water, the reaction can be slow, but it proceeds substantially in the presence of trace impurities or catalytic agents gelest.com.

Table 1: Factors Influencing Hydrolysis and Condensation Kinetics
FactorEffect on HydrolysisEffect on CondensationReference
Low pH (Acidic)PromotedSlowed researchgate.net
Neutral pHSlowSlow researchgate.net
High pH (Basic)Slower than at low pHSignificantly Promoted researchgate.net
Ethanol (Solvent)Delayed- researchgate.net

Self-Polymerization and Cross-linking Processes

Following hydrolysis, the resulting reactive silanol intermediates can undergo condensation reactions with each other. This process, known as self-polymerization or self-condensation, leads to the formation of siloxane (Si-O-Si) bonds, creating oligomers and eventually a cross-linked polysiloxane network researchgate.net. This cross-linking is fundamental to the formation of a robust and durable film on the substrate .

The meniscus sites of water residues, for instance at the base of latex spheres in particle lithography, can act as local containers that facilitate these self-polymerization reactions, leading to multilayer structures beilstein-journals.org. The extent of cross-linking is greatly affected by the moisture content; uncontrolled moisture can disrupt the formation of an ordered molecular arrangement researchgate.net. This polymerization allows silanes to form polymeric layers that are crucial for rendering a surface hydrophobic gelest.com. The thermal stability of the monolayer is also related to the Si-O-Si linkage between adjacent chains, which can remain intact up to high temperatures (e.g., 830 °C) mdpi.com.

Grafting Mechanisms onto Oxide Surfaces

The attachment of the trichloro(octadecyl)silane to an oxide surface is a critical step that ensures the stability and permanence of the functional layer. This grafting process involves a combination of chemical bonding and physical interactions at the substrate-silane interface.

Covalent Si-O-Si Bond Formation with Surface Hydroxyl Groups (Silanols)

The primary mechanism for the permanent attachment of OTS to oxide surfaces is the formation of covalent bonds. After hydrolysis, the silanol groups of the OTS molecule react with the hydroxyl groups (silanols) present on the oxide substrate nih.gov. This condensation reaction forms strong, stable covalent Si-O-Si bonds, anchoring the OTS molecule to the surface researchgate.net. This process is often referred to as silanization . The lack of a chlorine peak in XPS spectra of OTS monolayers confirms the complete hydrolysis of the silane during adsorption and its covalent bonding to the surface researchgate.net. This chemical bond is responsible for the durability of the resulting self-assembled monolayer mdpi.com.

Hydrogen Bonding Interactions at the Interface

Before the formation of covalent bonds, physical adsorption mediated by hydrogen bonding plays a significant role. The hydrolyzed OTS molecules, with their newly formed silanol groups, are strongly attracted to the hydroxyl groups on the substrate surface through hydrogen bonds researchgate.netresearchgate.net. The silanol group is known to be a strong hydrogen bond donor due to its high acidity ic.ac.uk. This initial hydrogen bonding helps to concentrate and organize the OTS molecules at the surface, facilitating the subsequent, slower covalent bond formation researchgate.net. The presence of an ordered interfacial water structure, which is tightly bound to a hydroxylated surface, is crucial for this step researchgate.net.

Influence of Substrate Hydroxylation and Silanol Density on Grafting

The success of the grafting process is highly dependent on the condition of the substrate surface, specifically the density and distribution of surface hydroxyl (silanol) groups. A higher density of surface silanols provides more potential anchoring sites for the OTS molecules uchicago.edu.

Research has shown a direct correlation between substrate hydroxylation and the amount of OTS adsorbed.

Increased Water Adsorption: Substrates that are "superhydrated" show increased OTS adsorption compared to less hydrated surfaces researchgate.netresearcher.life.

Silanol Distribution: A greater number of non-nearest-neighbor or isolated silanols on a surface can provide more sites for the direct hydrogen bonding of OTS molecules, which precedes covalent attachment researchgate.net.

Grafting Density: The grafting density of silanes on a silica (B1680970) surface is directly related to the density of the surface silanols researchgate.net. However, there is an optimal density; if the silane concentration is too high relative to the available silanol groups, it can lead to steric hindrance and less effective interaction with the surface researchgate.net.

Table 2: Effect of Substrate Properties on OTS Grafting
Substrate PropertyEffect on Grafting ProcessReference
High Silanol DensityIncreases potential anchoring sites for OTS. uchicago.edu
Superhydration (High Surface Water)Increases the amount of adsorbed OTS. researchgate.netresearcher.life
Isolated Silanol GroupsProvide a greater number of sites for direct hydrogen bonding. researchgate.net
Low Silanol DensityResults in a moderate grafting density. researchgate.net

Adsorption Configurations and Energies

The initial step in the formation of a trichloro(octadecyl)silane (OTS) self-assembled monolayer (SAM) is the adsorption of individual OTS molecules onto the substrate surface. This process is critically dependent on the presence of a thin layer of water on hydrophilic surfaces like silica (SiO2). The trichlorosilyl (B107488) headgroup of the OTS molecule first hydrolyzes in the presence of this water, converting the Si-Cl bonds to Si-OH (silanol) groups. These hydrolyzed molecules then physisorb onto the surface water layer through hydrogen bonding. researchgate.net

Computational studies, specifically molecular dynamics (MD) simulations, have been employed to determine the optimal packing structure of OTS on a SiO2 surface. These studies consider factors such as molecular substitution, substitution patterns, and the orientation of the OTS molecules to find the most energetically favorable configurations. researchgate.net The stability of the resulting monolayer is maintained up to approximately 500 K. researchgate.net The final covalent attachment to the surface occurs through condensation reactions between the silanol groups of the OTS molecules and the hydroxyl groups on the substrate, forming stable Si-O-Si bonds. mdpi.com Concurrently, lateral cross-linking between adjacent OTS molecules occurs, forming a polysiloxane network that imparts significant mechanical, thermal, and chemical stability to the film.

The thermodynamics of this adsorption process can be quantified by the Gibbs free energy of adsorption (ΔGads). Studies on the adsorption kinetics of OTS on a Si(100)/SiO2 surface have utilized Langmuir isotherms to determine this value. The Gibbs free energy of adsorption has been found to be dependent on the concentration of the OTS solution.

OTS Concentration (mM)Adsorption Rate Constant (k_a)Desorption Rate Constant (k_d)Gibbs Free Energy of Adsorption (ΔG_ads) (kJ/mol)
Data not specifiedExponentially dependent on concentrationExponentially dependent on concentration-22.1 to -23.8

Growth Models of Self-Assembled Monolayers (SAMs)

The formation of a complete OTS monolayer is a dynamic process that can proceed through several different growth models, largely dictated by the specific reaction conditions such as the solvent, temperature, and crucially, the amount of water present in the system.

Under conditions where there is a sufficient amount of water, either on the substrate or in the solvent, the hydrolyzed OTS molecules can polymerize in solution to form small oligomeric aggregates. These aggregates then adsorb onto the surface and act as nucleation sites. Subsequent adsorption of other molecules or smaller aggregates onto these initial nuclei leads to the formation of two-dimensional "islands" on the substrate. nih.gov These islands grow in size as more molecules are incorporated, and the packing density of the OTS molecules within the islands increases as they grow. researchgate.netnih.gov Eventually, these islands coalesce to form a complete and densely packed monolayer. Atomic force microscopy (AFM) studies have shown that the height of these islands increases with their size, eventually reaching a limiting value that corresponds to a fully extended and close-packed molecular layer. researchgate.netnih.gov

Island Size (diameter)Island Height (Å)Molecular Packing Density
< 600 nmIncreases with sizeLess densely packed
~600 nm~25 ÅClose-packed, fully extended chains

This data is based on studies of OTS on SiO2, where the theoretical length of a covalently bound OTS molecule is 26.2 Å. nih.gov

In contrast to the island aggregation model, the patch expansion process is typically observed under "dry" conditions, where there is very little water in the solvent. In this scenario, individual OTS molecules adsorb onto the surface rather than forming aggregates in solution. researchgate.net These adsorbed molecules then self-organize into small, well-ordered domains or "patches." The growth of the film proceeds by the attachment of new molecules to the edges of these existing patches, causing them to expand laterally across the surface until they merge to form a continuous and uniform monolayer. researchgate.netresearchgate.net A key characteristic of this growth mechanism is the absence of secondary nucleation events on the bare substrate once the initial patches have formed. The thickness and roughness of the patches remain constant as they grow, indicating a highly ordered and uniform assembly process from the early stages. researchgate.net

Growth ConditionObserved FeatureGrowth CharacteristicResulting Film Roughness (RMS)
Dry (e.g., in Isopar-G)SAM PatchesLateral expansion of patches with no secondary nucleation~1.0 Å

Ultrasmooth OTS monolayers with a thickness of 2.6 ± 0.2 nm can be achieved under these conditions. researchgate.net

A uniform or continuous growth model can be considered for OTS SAM formation under specific conditions that promote a more homogeneous initial adsorption of molecules across the entire substrate surface. This can be achieved through methods like chemical vapor deposition (CVD), where the substrate is exposed to OTS vapor in a controlled environment. researchgate.net In such cases, particularly in the early stages of deposition, a uniform, low-density layer of OTS molecules can form across the surface. As the deposition time increases, this layer becomes more densely packed, and crystalline-like domains may start to form within the continuous film. researchgate.net This model differs from the island or patch models in that it does not involve distinct, isolated growth centers in the initial phases. Instead, the surface coverage increases more uniformly.

Deposition MethodSurface CoverageMonolayer State
Chemical Vapor Deposition (CVD)Below 65%Uniform low-density state
Chemical Vapor Deposition (CVD)Above 65%Formation of densely packed crystalline-like domains

Complete adsorption saturation in a CVD process can take up to 24 hours. researchgate.net

When the self-assembly process of OTS occurs far from thermodynamic equilibrium, a variety of complex and ordered patterns can emerge. These nonequilibrium patterns are influenced by a competition between short-range attractive interactions (e.g., van der Waals forces between the alkyl chains) and long-range repulsive interactions. The final morphology of the film can be highly dependent on the initial conditions and the kinetics of the deposition process. For example, studies using different deposition techniques such as particle lithography combined with vapor deposition, immersion, or contact printing have demonstrated the formation of diverse nanostructures like rings, dots, and uncovered pores. nih.govresearchgate.net The shape and size of these patterns can be controlled by varying the deposition parameters. nih.govresearchgate.net On rough surfaces, OTS growth can occur preferentially along features like grain boundaries, leading to fingerlike patterns. nih.gov

Deposition TechniqueResulting NanostructureControlling Factors
Particle Lithography with Vapor DepositionRing nanostructuresMask geometry, deposition time
Particle Lithography with Contact PrintingNanodots, uncovered poresStamp contact time, solvent
Deposition on Polycrystalline SiliconFingerlike patterns along grain boundariesSubstrate topography

Synthesis and Fabrication Methodologies of Octadecyltrichlorosilane Modified Materials

Sol-Gel Synthesis Approaches

The sol-gel process is a versatile method for producing solid materials from small molecules, involving the transition of a system from a liquid "sol" into a solid "gel" phase. mu.edu.tr When creating OTS-modified materials, this process can be adapted to incorporate the long octadecyl chains into a silica (B1680970) network, either by modifying existing nanoparticles or by building the hybrid material from precursors in a single step.

Direct Functionalization of Silica Nanoparticles

Direct functionalization, or grafting, is a method where pre-synthesized silica nanoparticles are chemically modified with OTS. This approach leverages the reaction between the trichlorosilane (B8805176) group of OTS and the surface hydroxyl (silanol) groups present on the silica nanoparticles. mdpi.comnih.gov The process typically involves dispersing the silica nanoparticles in an anhydrous solvent, followed by the addition of OTS. The reaction results in the covalent bonding of the octadecyl chains to the nanoparticle surface, transforming the originally hydrophilic silica into a hydrophobic material. mdpi.comresearchgate.net

The chemical structure of OTS, which consists of a long C18 hydrocarbon chain attached to a trichlorosilane headgroup, is crucial to this transformation. mdpi.com The trichlorosilane end reacts with the surface silanols, while the long, nonpolar octadecyl tail orients away from the surface, creating a low-energy, water-repellent layer. mdpi.com This method has been successfully used to modify various types of silica, including hollow silica (HS) nanoparticles, to enhance properties like water repellency for applications such as superhydrophobic coatings on textiles. mdpi.comresearchgate.net

Table 1: Research Findings on Direct Functionalization of Silica Nanoparticles with Alkylsilanes
Silica TypeSilane (B1218182) UsedKey FindingsReference
Hollow Silica (HS) NanoparticlesOctadecyltrichlorosilane (B89594) (OTS)Incorporation of OTS-modified HS nanoparticles onto PET fabric via dip-coating significantly increased the water contact angle to 152.4° ± 0.8°, creating a superhydrophobic surface. mdpi.com
Commercial SilicaOctadecyltrimethoxysilane (ODS)Grafting method resulted in a lower carbon content (1.2-3.5 wt.%) compared to co-condensation, with alkyl chains adopting a liquid-like conformation. researchgate.net
Cotton surface with silica nanoparticlesOctadecyltrichlorosilane (OTS)A study demonstrated high oil absorption capacity by modifying a cotton surface first with silica nanoparticles and subsequently with OTS. researchgate.net

Co-condensation Methods with Other Silane Precursors

The co-condensation method, also known as direct synthesis, is a "one-pot" sol-gel approach where OTS is mixed and reacted simultaneously with a silica precursor, typically tetraethoxysilane (TEOS). researchgate.netresearchgate.net In this process, the hydrolysis and condensation of OTS occur alongside the hydrolysis and condensation of TEOS, leading to the formation of a hybrid silica network where the octadecyl functional groups are integrally incorporated. researchgate.netmdpi.com

This method allows for a higher loading of organic functional groups compared to post-synthesis grafting. researchgate.net The resulting material is a homogenous organic-inorganic hybrid. Research has shown that the conformation of the alkyl chains can differ based on the synthesis route; in silica prepared by the sol-gel co-condensation method, the C18 chains tend to exhibit a more ordered and crystalline conformation compared to the more liquid-like state seen in grafted materials. researchgate.net

Table 2: Comparison of Grafting vs. Co-condensation for Octadecylsilane-Modified Silica
ParameterGrafting MethodCo-condensation (Sol-Gel) MethodReference
Carbon ContentLower (1.2 and 3.5 wt.%)Much higher (2.5–68.6 wt.%) researchgate.net
Alkyl Chain ConformationLiquid-likeMore ordered and crystalline researchgate.net

Two-Step Dip Coating Sol-Gel

The two-step dip coating sol-gel process is a technique used to create functional thin films on a substrate. bohrium.comdntb.gov.ua In the context of OTS modification, this method would first involve depositing a base layer of silica onto a substrate via a standard dip-coating procedure. mu.edu.tr The substrate is immersed in and withdrawn from a silica sol, and after solvent evaporation and curing, a solid silica xerogel film is formed. nweurope.eu

In the second step, this newly formed silica-coated surface, rich in hydroxyl groups, is functionalized by immersing it in a solution containing OTS. This step is essentially a surface silylation process, where the OTS molecules react with the silica layer to create a covalently bonded hydrophobic surface. bohrium.com This method allows for precise control over the final surface properties by adjusting parameters in both steps, such as the initial silica particle size and the concentration of the OTS solution in the second step. For instance, studies using similar alkylsilanes have shown that increasing the concentration of the hydrophobic agent in the second bath progressively increases the static water contact angle, eventually achieving superhydrophobicity. bohrium.com

Table 3: Effect of Hydrophobic Agent Concentration on Water Contact Angle in a Two-Step Process (Illustrative Data)
Volume % of Hydrophobic Agent (iso-OTMS)Static Water Contact AngleReference
0%108° bohrium.com
15%160° bohrium.com

Self-Assembled Monolayer (SAM) Deposition Techniques

The formation of self-assembled monolayers (SAMs) of OTS is a cornerstone of surface science, used to create highly ordered, ultra-thin organic films. These monolayers are formed through the spontaneous organization of OTS molecules on a hydroxylated surface, such as silicon oxide, leading to a dense, hydrophobic coating with a well-defined thickness. beilstein-journals.org

Solution-Based Immersion and Adsorption

The most common method for preparing OTS SAMs is through solution-based immersion, where a substrate is dipped into a dilute solution of OTS in an anhydrous organic solvent, such as toluene (B28343) or bicyclohexyl (B1666981). beilstein-journals.org The formation of a high-quality monolayer is critically dependent on the presence of a thin layer of adsorbed water on the substrate's surface. researchgate.net

The mechanism involves several steps:

Hydrolysis: The trichlorosilane headgroup of the OTS molecule reacts with the surface water, forming silanetriols (R-Si(OH)₃).

Surface Adsorption: These hydrolyzed molecules adsorb onto the substrate.

Cross-linking: The silanetriols then condense with each other and with the hydroxyl groups on the substrate surface, forming a stable, covalently bonded two-dimensional siloxane (-Si-O-Si-) network. beilstein-journals.org

Controlling the amount of water is crucial; too much water can lead to bulk polymerization of OTS in the solution, forming particulate aggregates that deposit on the surface instead of a smooth monolayer. acs.orgresearchgate.net Conversely, an insufficient amount of water will hinder the hydrolysis and slow down the monolayer formation. researchgate.net When conditions are optimized, a dense, highly ordered film with a thickness of approximately 2.6 nm can be achieved, corresponding to a layer of fully extended octadecyl chains oriented nearly perpendicular to the surface. beilstein-journals.orgacs.org

Table 4: Research Findings on Solution-Based Deposition of OTS SAMs
SolventKey ConditionResulting Film PropertiesReference
Isopar-GDry solutionUltrasmooth monolayer (2.6 ± 0.2 nm thick, RMS roughness ~1.0 Å) formed after ~2 days. acs.org
Not specifiedSolution with a little waterFaster formation (~2 h) of a 2.6 nm thick film, but growth occurs via platelike islands, resulting in higher roughness (>3 Å). acs.org
Bicyclohexyl or anhydrous tolueneImmersion for 1 hourFormation of OTS nanostructures in particle lithography. Resulting monolayer thickness reported to be 2.26 to 2.76 nm. beilstein-journals.org
Not specifiedHighly hydrated silica filmOTS monolayer formation follows similar growth mechanisms as on standard oxidized silicon, resulting in a hydrophobic film with a contact angle of 104°. researchgate.net

Vapor Deposition

Vapor deposition is an alternative method for forming OTS SAMs, where the substrate is exposed to OTS vapor in a controlled environment, often under vacuum or at an elevated temperature. beilstein-journals.orgiaea.org This technique offers better control over the reaction conditions, particularly the amount of water available for the hydrolysis reaction, which can be difficult to manage in solution-based methods. osti.govresearchgate.net

The process typically involves placing the substrate in a sealed vessel containing a small amount of liquid OTS. beilstein-journals.org The vessel is then heated to generate OTS vapor. beilstein-journals.orgiaea.org The water required for the reaction can be supplied by the residual layer on the substrate or by intentionally introducing a controlled amount of water vapor into the chamber. iaea.org Controlling the amount of water vapor is key; an optimal amount leads to the formation of compact, smooth SAMs, while over-exposure can result in the formation of 3D aggregates. iaea.org

While vapor deposition can be slower than solution deposition, often requiring several hours to reach saturation, it allows for the precise creation of films with tunable hydrophobicity and can produce very uniform, low-density films. osti.govresearchgate.net

Table 5: Research Findings on Vapor Deposition of OTS SAMs
Deposition ConditionsKey FindingResulting Surface PropertyReference
Heating at 70°C for at least 6 hours.Used in conjunction with particle lithography to create OTS nanopatterns.Formation of ring nanostructures with heights of 10 ± 2 nm, corresponding to 3-4 layers of OTS. beilstein-journals.org
Successive plasma hydroxylation, H₂O exposure, and OTS vapor deposition in the same vacuum chamber.The amount of adsorbed water on the substrate is a key parameter for fabricating smooth films.Optimal water leads to compact films; excess water leads to 3D aggregates. iaea.org
Chemical Vapor Deposition (CVD) under vacuum; 24 hours to reach saturation.Allows for precise variation of substrate hydrophobicity.Static water contact angle can be controlled from 20° to 107°. osti.govresearchgate.net

Contact Printing

Contact printing, a key technique in soft lithography, is utilized for depositing self-assembled monolayers (SAMs) of octadecyltrichlorosilane (OTS) onto substrates like silicon wafers. acs.org This method offers a significant advantage in its ability to pattern surfaces for applications such as fabricating organic light-emitting diodes and patterning metals and polymers. acs.org

The process involves inking a poly(dimethylsiloxane) (PDMS) stamp with a solution of OTS and bringing it into contact with the substrate. acs.orgacs.org The OTS molecules then transfer from the stamp to the surface, forming a monolayer. The growth of these films is rapid, with full monolayers achievable at room temperature with printing times of 120 to 180 seconds. acs.orgnih.gov

Research into the kinetics of this process shows that the film assembly follows apparent Langmuir adsorption kinetics. acs.orgnih.gov The rate of film growth is influenced by several factors, including ambient humidity and the concentration of the OTS "ink." acs.orgnih.gov For instance, at a dew point of 10°C and an ink concentration of 50 mM in toluene, the film growth rate constant was observed to be 0.05 s⁻¹. acs.orgnih.gov Lowering the ambient humidity can slow the assembly rate by approximately half. acs.orgnih.gov Interestingly, increasing the deposition temperature from 25°C to 45°C only slightly increases the growth rate. acs.orgnih.gov

The morphology of OTS films prepared by contact printing is distinct. Unlike the smoother films that can be obtained with shorter-chain silanes, OTS-printed films consistently present as a combination of a uniform monolayer and adsorbed polysiloxane particles. acs.orgnih.gov This is attributed to the transfer dynamics of the process, where siloxane oligomers, formed by the hydrolysis of OTS on the stamp, are transferred to the substrate along with the unhydrolyzed silane molecules. acs.orgnih.gov The structure of these films is also heavily influenced by the preparation method; films formed by contact printing are composed of close-packed, highly oriented alkyl chains nearly perpendicular to the surface, a structure achieved much more rapidly than through solution immersion methods. illinois.edu

Table 1: Growth Kinetics of Contact-Printed Octadecyltrichlorosilane (OTS) SAMs

ParameterConditionObserved EffectReference
Printing Time for Full MonolayerRoom Temperature120 - 180 seconds acs.orgnih.gov
Ambient Humidity (Dew Point)10 °CGrowth Rate Constant: 0.05 s⁻¹ (with 50 mM ink) acs.orgnih.gov
1 - 3 °CAssembly rate is ~50% slower compared to 10°C acs.orgnih.gov
TemperatureIncrease from 25°C to 45°CSlight increase in film growth rate acs.orgnih.gov
Film MorphologyAll tested conditionsMixture of uniform monolayer and adsorbed polysiloxane particles acs.orgnih.gov

Particle Lithography for Nanopatterning

Particle lithography, also known as nanosphere lithography, is a high-throughput and cost-effective technique for creating nanopatterns of octadecyltrichlorosilane on various surfaces. beilstein-journals.orgacs.orgwikipedia.org This method uses a self-assembled, close-packed array of monodisperse latex or silica spheres as a surface mask to direct the deposition of OTS molecules. beilstein-journals.orgwikipedia.orgacs.org The technique allows for precise control over the surface density and geometry of the resulting nanostructures, capable of producing on the order of 10⁹ nanostructures per square centimeter. beilstein-journals.org

The fabrication process can be combined with different deposition methods to produce a variety of OTS nanostructures. beilstein-journals.org

Vapor Deposition: Combining particle lithography with heated vapor deposition of OTS typically results in the formation of ring-shaped nanostructures on the substrate in the areas between the spheres. beilstein-journals.orgacs.orgresearchgate.net

Immersion: Immersing a particle-masked substrate into an OTS solution leads to the formation of nanoholes within a matrix film of OTS. acs.org

Contact Printing: When used with particle lithography, contact printing can produce honeycomb arrangements of nanopores within an OTS film, often resulting in submonolayer surface coverage. beilstein-journals.org

The morphology and height of the fabricated OTS nanostructures depend significantly on the chosen protocol (vapor deposition, immersion, or contact printing), as well as on parameters like humidity and the presence of solvents, which affect the hydrolysis and silanization steps of the OTS self-assembly. beilstein-journals.org Atomic force microscopy (AFM) is a crucial tool for characterizing these patterns, providing detailed information on their thickness, morphology, and molecular orientation. beilstein-journals.orgacs.org For example, AFM analysis of OTS ring nanostructures created via vapor deposition can reveal heights and shapes that give insight into the self-polymerization reactions occurring at the meniscus sites of the masking particles. beilstein-journals.org

Table 2: Nanostructures from Particle Lithography with Octadecyltrichlorosilane (OTS)

Deposition MethodMaskResulting OTS NanostructureReference
Heated Vapor DepositionLatex or Silica SpheresRing-shaped nanostructures beilstein-journals.orgacs.org
Immersion in SolutionLatex or Silica SpheresNanoholes within an OTS matrix film acs.org
Contact PrintingLatex or Silica SpheresHoneycomb arrangement of nanopores beilstein-journals.org

Synthesis of Hybrid Organic-Inorganic Materials

Octadecyltrichlorosilane is a key reagent in the synthesis of hybrid organic-inorganic materials, where distinct organic and inorganic components are combined at the molecular or nanoscale level to create materials with novel properties. mdpi.comrsc.org The OTS molecule consists of a long C18 hydrocarbon chain (the organic component) and a reactive trichlorosilane headgroup (which forms an inorganic siloxane network upon hydrolysis). mdpi.com This dual nature allows it to act as a bridge between organic and inorganic phases.

A common strategy involves using the sol-gel process, where OTS or its ethoxy equivalent (octadecyltriethoxysilane) is co-condensed, often with other alkoxide precursors like tetraethoxysilane (TEOS), to form a cross-linked polysiloxane network. mdpi.comnih.gov These syntheses can be performed in the presence of a template, such as a surfactant, to control the final structure of the material. mdpi.com The resulting hybrid materials exhibit a high degree of cross-linking and are often insoluble, requiring solid-state characterization techniques like CP/MAS NMR and infrared spectroscopy. mdpi.comnih.gov These materials find applications as stationary phases in chromatography and as functional coatings. mdpi.com

Core-Shell Hybrid Material Synthesis

The synthesis of core-shell hybrid materials involves encapsulating a core particle with a shell of a different material. OTS is particularly effective for creating the shell component around an inorganic core. In one such application, OTS is used to coat iron oxide nanoparticles. researchgate.net The process involves the adsorption and subsequent polymerization of OTS molecules on the surface of the nanoparticles, forming a polysiloxane shell. researchgate.net This creates nanocapsules with an iron oxide core and a polymer shell, where the size of the final coated particle is dependent on the concentration ratio of OTS to the iron oxide particles. researchgate.net

Another approach involves emulsion polymerization to create hybrid core-shell latex particles. rsc.org In these systems, the core can be an inorganic Si-O-Si network, while the shell is an organic layer composed of the octadecyl alkyl chains from the silane precursors. rsc.org This architecture is formed through hydrolysis and condensation reactions that lead to shrinkage and rearrangement, forming the distinct core and shell structures. rsc.org Similarly, OTS can be used to modify the surface of inorganic nanoparticles, such as hollow silica, which are then used to coat a substrate. mdpi.com The OTS forms a covalent bond with the hydroxyl groups on the silica surface, creating a hydrophobic shell around the inorganic core. mdpi.com

Composite Material Fabrication with Silane-Modified Fillers

A prominent example is the fabrication of superhydrophobic textiles. mdpi.com In this process, hollow silica (HS) nanoparticles act as the filler. These nanoparticles are first modified with OTS. mdpi.com The trichlorosilane group of OTS reacts with the surface silanol (B1196071) groups on the silica, creating a robust, covalently bonded hydrophobic shell of octadecyl chains. mdpi.com These modified HS nanoparticles are then incorporated into a polyethylene (B3416737) terephthalate (B1205515) (PET) fabric using a dip-coating method. mdpi.com The nanoparticles increase the surface roughness, while the OTS provides the necessary low surface energy, creating a durable, superhydrophobic composite material. mdpi.com The concentration of the silane-modified filler is a key parameter; studies have shown that varying the weight percentage of the HS nanoparticles allows for tuning the surface morphology and achieving exceptional water repellency. mdpi.com This methodology demonstrates how silane-modified fillers can be used to fabricate advanced functional composites.

Characterization of Octadecyltrichlorosilane Functionalized Surfaces and Materials

Spectroscopic Techniques for Chemical Structure Elucidation

Spectroscopic methods are indispensable for probing the chemical composition, molecular arrangement, and bonding characteristics of OTS monolayers at the molecular level.

FTIR spectroscopy is a powerful non-destructive technique used to confirm the presence of OTS and to assess the conformational order of the alkyl chains within the monolayer. The analysis of vibrational modes associated with the methylene (B1212753) (CH₂) and methyl (CH₃) groups of the octadecyl chain provides significant insights into the packing density and ordering of the SAM.

In well-ordered, all-trans alkyl chains, the symmetric (νs) and asymmetric (νas) CH₂ stretching vibrations are typically observed near 2850 cm⁻¹ and 2920 cm⁻¹, respectively. The positions of these peaks are sensitive to the conformational state of the alkyl chains; a shift to higher wavenumbers indicates an increase in gauche defects and a more disordered film. For instance, studies have shown that the formation of a closely packed and well-ordered OTS monolayer is evidenced by the νas(CH₂) peak appearing at approximately 2917 cm⁻¹ and the νs(CH₂) peak at 2849 cm⁻¹. The presence of a peak around 2954 cm⁻¹ is attributed to the C-H stretch in the terminal CH₃ group.

FTIR can also be used to monitor the kinetics of SAM formation. The increase in the intensity of the CH₂ and CH₃ stretching bands over time corresponds to the increasing surface coverage of OTS. Furthermore, the disappearance of bands associated with surface hydroxyl groups (Si-OH) on the substrate can provide evidence of the covalent attachment of OTS molecules to the surface through Si-O-Si bonds. However, the low signal intensity for monolayers on low-surface-area substrates can be a challenge.

Table 1: Characteristic FTIR Peak Assignments for OTS Monolayers

Vibrational ModeWavenumber (cm⁻¹)Interpretation
Asymmetric CH₂ Stretch (νas)~2917 - 2920Indicates highly ordered, all-trans alkyl chains.
Symmetric CH₂ Stretch (νs)~2849 - 2850Suggests a well-packed monolayer.
CH₃ Stretch~2954Confirms the presence of terminal methyl groups.

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. For OTS-functionalized surfaces, XPS is instrumental in confirming the successful deposition of the monolayer and in assessing its quality and stability.

A typical XPS survey scan of an OTS-coated silicon substrate will show the presence of Carbon (C 1s), Silicon (Si 2p), and Oxygen (O 1s) peaks. The high-resolution C 1s spectrum is of particular interest. For a well-formed OTS monolayer, the C 1s peak is typically centered at a binding energy of approximately 285.3 eV, corresponding to the C-C and C-H bonds in the alkyl chain. The absence of a chlorine (Cl 2p) signal is a critical indicator that the trichlorosilyl (B107488) headgroup has fully hydrolyzed and reacted with the surface, a necessary step for the formation of a stable, covalently bonded monolayer.

XPS can also be used to study the thermal stability of OTS films. Studies have shown that OTS monolayers are thermally stable up to 573 K under vacuum annealing, with the C 1s peak position and shape remaining largely unchanged. The normalized atomic ratio of C/Si, as determined by XPS, can be used to track the desorption or decomposition of the monolayer at elevated temperatures. A slow decrease in the C/Si ratio upon annealing suggests good thermal stability.

Table 2: Key XPS Findings for OTS Monolayers on SiO₂

Element (Core Level)Typical Binding Energy (eV)Significance
C 1s~285.3Confirms the presence of the octadecyl alkyl chain.
Si 2p~103Originates from the silicon dioxide substrate.
O 1s~532Arises from the silicon dioxide substrate and Si-O-Si linkages.
Cl 2pNot DetectedIndicates complete hydrolysis of the trichlorosilyl headgroup.

Solid-state NMR spectroscopy is a powerful tool for investigating the structure, conformation, and dynamics of OTS monolayers. Due to the solid nature of the samples, techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra.

¹³C Solid-State NMR: This technique provides detailed information about the conformation of the n-octadecyl chains. The chemical shifts of the carbon atoms are sensitive to their local environment. In a highly ordered, all-trans conformation, the main methylene (-(CH₂)n-) carbon signal appears at approximately 33 ppm. The presence of gauche conformations, which represent disorder in the alkyl chain, leads to the appearance of signals at slightly lower chemical shifts (e.g., around 30 ppm). Temperature-dependent ¹³C NMR studies have revealed that at room temperature, the octadecyl chains can exist in a largely extended all-trans conformation. As the temperature increases (e.g., to 70°C), a transition to a more disordered state with rapid exchange between trans and gauche conformers can be observed. This indicates increased mobility of the alkyl chains at higher temperatures.

²⁹Si Solid-State NMR: This technique is used to probe the nature of the silicon-oxygen network at the interface between the OTS monolayer and the substrate. Different silicon environments give rise to distinct chemical shifts. For example, silicon atoms in the substrate (Q⁴ sites in SiO₂) can be distinguished from those in the silane (B1218182) monolayer. The spectra can reveal the extent of cross-linking within the OTS layer. Signals corresponding to T-type structures (RSi(O-)₃) confirm the covalent attachment and polymerization of the OTS molecules. The relative intensities of different silicon resonances can provide information on the degree of condensation of the siloxane network.

¹H Solid-State NMR: While less common for detailed structural elucidation of the alkyl chain compared to ¹³C NMR, ¹H NMR can provide insights into the mobility of the OTS molecules. Broader lines in the spectrum are indicative of restricted motion, while narrower lines suggest greater mobility.

Table 3: Representative Solid-State NMR Findings for OTS on Silica (B1680970)

NucleusTechniqueObservationInterpretation
¹³CCP/MASA strong resonance at ~33 ppm.Predominantly all-trans conformation of the alkyl chains.
¹³CCP/MASAppearance of a shoulder or peak around 30 ppm with increasing temperature.Increased gauche conformations and chain disorder/mobility.
²⁹SiCP/MASPresence of T-type silicon signals.Covalent attachment and cross-linking of OTS molecules.

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It is particularly sensitive to non-polar bonds and can be used to study the conformational order of the alkyl chains in OTS monolayers. The C-H stretching region (2800-3000 cm⁻¹) and the skeletal C-C stretching region (1000-1150 cm⁻¹) are particularly informative.

The intensity ratio of the asymmetric to symmetric CH₂ stretching modes (I(νas(CH₂))/I(νs(CH₂))) is often used as a qualitative measure of the lateral packing density of the alkyl chains. Changes in the relative intensities of the C-C stretching bands corresponding to trans and gauche conformers can also indicate changes in the conformational order. Studies on octadecylsilane (B103800) stationary phases have shown that solvents can induce disorder in the alkyl chains, which is detectable by changes in the Raman spectra. For instance, low-polarity solvents can penetrate the alkyl chain layer, leading to a more disordered state.

Temperature-dependent Raman studies have revealed subtle phase transitions in surface-confined octadecylsilane chains. By monitoring the intensity ratios of specific peaks as a function of temperature, a transition from a more ordered to a slightly more disordered phase can be detected.

SFG is a surface-specific nonlinear optical spectroscopy technique that is highly sensitive to the molecular orientation at interfaces. It provides information that is often not accessible with other techniques. In an SFG experiment, two laser beams (one visible and one infrared) are overlapped at the surface, generating a third beam at the sum frequency. The SFG signal is only generated from a medium that lacks inversion symmetry, which is inherently the case at an interface.

For OTS monolayers, SFG is used to probe the vibrational spectra of the terminal methyl (CH₃) group of the octadecyl chains. The orientation of this methyl group is directly related to the tilt and order of the entire alkyl chain. In a well-ordered, upright OTS monolayer, strong signals from the symmetric stretch (r⁺) of the CH₃ group are observed, while the signal from the CH₂ groups is suppressed due to pseudo-inversion symmetry within the all-trans chain. The relative intensities of the different vibrational modes of the CH₃ group can be used to quantitatively determine the average tilt angle of the alkyl chains with respect to the surface normal.

Microscopic and Surface Morphology Techniques

Microscopy techniques are essential for visualizing the surface topography, homogeneity, and defect structures of OTS-functionalized surfaces on a micro- and nanoscale.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface with sub-nanometer resolution. In the context of OTS monolayers, AFM is widely used to study the growth mechanism, surface coverage, and morphology of the films.

AFM studies have revealed that the growth of OTS monolayers can proceed through an island-growth mechanism. Initially, small, isolated islands of OTS form on the substrate. These islands then grow and eventually coalesce to form a complete monolayer. The height of these islands, as measured by AFM, can provide information about the orientation of the OTS molecules. A height of approximately 2.5 nm is consistent with a fully extended, vertically oriented OTS monolayer.

AFM is also crucial for identifying defects in the monolayer, such as pinholes, aggregates, or areas of incomplete coverage. The presence of three-dimensional aggregates can be detrimental to the performance of the coating, and their formation is often linked to the presence of excess water during the deposition process. The root-mean-square (RMS) roughness of the surface, as determined by AFM, is a key parameter for quantifying the smoothness of the OTS film.

Scanning Electron Microscopy (SEM)

SEM is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. It provides information about the surface topography and composition at magnifications ranging from tens to hundreds of thousands of times.

For OTS-functionalized materials, SEM is particularly useful for examining the large-area homogeneity of the coating and for visualizing the surface morphology on rough or complex substrates. For example, SEM images of textiles coated with OTS and silica nanoparticles reveal how the coating conforms to the fibrous structure of the material. nih.gov SEM can also be used to observe the formation of OTS aggregates on the surface, which often appear as bright, particulate-like features. researchgate.net The effect of processing parameters, such as hydrolysis time, on the resulting surface morphology can be systematically studied using SEM. researchgate.net

Transmission Electron Microscopy (TEM)

TEM is a microscopy technique in which a beam of electrons is transmitted through a sample to form an image. TEM can provide much higher resolution than SEM, allowing for the visualization of features at the nanoscale.

In the characterization of OTS-functionalized materials, TEM is often used to examine the cross-section of a coated substrate to determine the thickness and uniformity of the OTS layer. It is also used to characterize nanoparticles that are functionalized with OTS before being applied to a larger substrate. For instance, TEM images of hollow silica nanoparticles coated with OTS can reveal the morphology of the individual nanoparticles and confirm the presence of the organic coating. nih.gov

Table 4: Summary of Microscopic Techniques for OTS Surface Characterization

TechniqueInformation ProvidedKey Findings for OTS Surfaces
AFM Nanoscale topography, surface roughness, film thickness, growth mechanism.Observation of island growth, determination of monolayer thickness (~2.5 nm), identification of defects and aggregates.
SEM Microscale topography, large-area homogeneity, morphology on complex substrates.Visualization of coating uniformity on fibers, observation of 3D aggregates due to excess water. researchgate.net
TEM High-resolution morphology of nanoparticles, cross-sectional analysis of coating thickness.Characterization of OTS-coated nanoparticles, confirmation of coating presence on nanoscale structures. nih.gov

Atomic Force Microscopy (AFM) for Topography and Film Thickness

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to study the surface topography and measure the thickness of OTS films. AFM analysis reveals that OTS can form various nanostructures, including rings and nanodots, with surface coverage ranging from 10% to 85%. nsf.govresearchgate.net The morphology and thickness of these structures are highly dependent on the deposition method and conditions. nsf.gov

The thickness of the OTS layer, as measured by AFM, provides insight into the orientation of the molecules. A nearly upright orientation of a dense OTS monolayer results in a film thickness of approximately 2.0 to 2.6 nm. nsf.govresearchgate.netnih.gov For instance, studies have reported thickness values of 2.0 ± 0.2 nm, 2.4 nm, and 2.6 ± 0.2 nm for well-ordered monolayers. nsf.govnih.gov In contrast, a side-on orientation, where the molecule's backbone is parallel to the substrate, corresponds to a much thinner layer, around 0.6 ± 0.1 nm. nsf.gov

AFM imaging also shows that OTS growth often begins with the formation of island-like domains. researchgate.netmdpi.com These can appear as condensed, well-ordered islands with heights of 2.4 to 2.6 nm, surrounded by more disordered, liquid-like phases that are 0.5 to 2.0 nm shorter. researchgate.net Under certain conditions, ultrasmooth OTS monolayers can be achieved with a root-mean-square (RMS) roughness of about 1.0 Å. beilstein-journals.org The topography can also reveal very smooth coatings, with one study noting a full width at half maximum (FWHM) of the surface height probability distribution as low as 0.19 nm, indicating a well-packed SAM. mdpi.com

Table 1: AFM-Measured Film Thickness and Topography of OTS Layers

FeatureMeasured ValueDescriptionSource(s)
Film Thickness 2.6 ± 0.2 nmUltrasmooth monolayer under dry conditions nih.govbeilstein-journals.org
2.4 - 2.6 nmCondensed "island-like" domains researchgate.net
~2.5 nmVertically oriented monomers in islands mdpi.com
2.4 nmHeight difference between OTS layer and substrate nih.gov
2.0 ± 0.2 nmNearly upright monolayer configuration nsf.govresearchgate.net
0.6 ± 0.1 nmSide-on molecular orientation nsf.gov
0.5 - 2.0 nmExpanded "liquid-like" phases researchgate.net
Topography ~1.0 ÅRMS roughness of ultrasmooth monolayers beilstein-journals.org
0.19 nmFWHM of surface height distribution mdpi.com
~0.1 µmDiameter of small circular islands mdpi.com
10 ± 2 nmHeight of multilayered ring nanostructures nsf.govresearchgate.net

Scanning Electron Microscopy (SEM) for Morphology and Particle Aggregation

Scanning Electron Microscopy (SEM) is utilized to observe the larger-scale surface morphology and particle aggregation on OTS-functionalized materials. SEM analysis can confirm the presence of a uniform OTS coating. researchgate.net For instance, after extended treatment times, the entire surface of an organic crystal appeared uniformly coated in SEM images. researchgate.net

The technique is also effective in visualizing the hierarchical structures that can form, particularly when OTS is combined with nanoparticles. When used with hollow silica nanoparticles to create superhydrophobic textiles, SEM reveals a uniform coating on individual fiber strands. researchgate.net The morphology of OTS coatings can be controlled by varying reaction conditions, such as hydrolysis time or OTS concentration, which results in different structures visible under SEM. nih.gov In some preparations, OTS particles are formed through hydrolysis and subsequently deposited on a surface to create a specific porous morphology. nih.gov SEM can also be used to assess the surface smoothness, with some studies noting that the smoothness of different one-layer samples was very similar. jchemlett.com Furthermore, SEM is employed to detect signs of degradation, such as local electrochemical corrosion on coated aluminum alloys after immersion in water. jchemlett.com

Surface Energy and Wetting Property Characterization

The modification of a surface with OTS drastically changes its surface energy and wetting properties, primarily by inducing hydrophobicity.

Contact Angle Goniometry (Water Contact Angle)

Contact angle goniometry is the standard method for quantifying the change in wettability of a surface after OTS functionalization. The water contact angle (WCA) is a key parameter for assessing hydrophobicity. researchgate.net A fully covered, well-ordered OTS monolayer on a smooth surface typically exhibits a WCA between 109° and 114°. researchgate.net However, by incorporating surface roughness, superhydrophobic surfaces with much higher contact angles can be achieved. researchgate.net

For example, silicon nanowires coated with OTS showed a dramatic increase in WCA from 27° to 165°. intertek.com Similarly, a superhydrophobic PET fabric created using OTS and hollow silica nanoparticles achieved a remarkable WCA of 152.4° ± 0.8°. researchgate.net The concentration of the OTS solution and the reaction time are critical factors; studies on filter paper showed that the WCA could be optimized by controlling these parameters. The resulting hydrophobic surfaces demonstrate excellent stability, with one study showing that the WCA of OTS coatings remained almost unchanged after heat treatment up to 180°C. nsf.gov

Table 2: Water Contact Angle (WCA) on Various OTS-Functionalized Surfaces

SubstrateWCA (°)Conditions/ObservationsSource(s)
Silicon Nanowires/Nanowalls165°Increased from 27° on the uncoated surface. intertek.com
PET Fabric with Hollow Silica152.4° ± 0.8°Superhydrophobic surface. researchgate.net
Smooth Silicon/Glass109° - 114°Fully covered, self-assembled monolayer. researchgate.net
Si MicromoldsStable up to 180°CThermal degradation observed beyond this temperature. nsf.gov
Alumina~100°Saturation contact angle on vapor-deposited alumina. researchgate.net
Filter Paper~165°Optimized with specific OTS concentration and reaction time.

Thermal Analysis for Grafting Quantification and Stability

Thermal analysis techniques are essential for quantifying the amount of OTS grafted onto a material and for assessing the thermal stability of the resulting coating.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of OTS monolayers and to quantify the amount of grafted material. TGA measures the weight loss of a sample as it is heated. For OTS-coated materials, a significant weight loss between approximately 200°C and 600°C is attributed to the decomposition of the grafted organic layer.

The thermal stability of OTS monolayers depends on the substrate. On planar silicon surfaces, OTS is thermally stable up to 250°C–300°C (523–573 K). nih.govjchemlett.com A notable enhancement in thermal stability is observed on curved silica surfaces, where the monolayer can be stable up to 350°C. jchemlett.com Complete decomposition on planar surfaces occurs around 400°C, while on curved surfaces it happens at approximately 600°C. jchemlett.com Another study found OTS to be stable up to 573 K (300°C) with vacuum annealing. nih.govresearchgate.net Mirji et al. reported that OTS layers on mesoporous SiO₂ were stable up to 230°C and decomposed in the 230°C to 400°C range. jchemlett.com

TGA is also a widely used tool for calculating the grafting density of the monolayer. The amount of grafted polymer can be determined from the difference in mass loss between the bare substrate and the modified material.

Table 3: Thermal Stability of OTS Monolayers from TGA Studies

SubstrateStability ThresholdDecomposition Range/PointSource(s)
Planar SiO₂/Si Surface250°C - 300°C (573 K)Complete decomposition around 400°C. nih.govjchemlett.com
Curved Silica Spheres350°CComplete decomposition around 600°C. jchemlett.com
Mesoporous SiO₂230°CDecomposed between 230°C and 400°C. jchemlett.com
General Mineral SurfacesN/AMajor weight loss from ~200°C to ~600°C.

Porosity and Surface Area Analysis

The functionalization of porous materials with OTS can alter their porosity and specific surface area. These characteristics are typically investigated using gas adsorption analysis, with the Brunauer-Emmett-Teller (BET) method being standard for surface area determination. mdpi.com

When OTS is grafted onto a porous substrate like silica, it can lead to a decrease in both surface area and pore size. nih.gov This effect is directly related to the grafting density; as more OTS molecules are attached to the surface, they occupy space within the pores and on the surface, thus reducing the available area and volume for gas adsorption. nih.gov One study found that for silane-modified silica, the surface area and pore size decreased as the grafting density increased. nih.gov

This principle is used to determine whether the functionalization has occurred on the external surface or within the internal pore structure of mesoporous nanoparticles. jchemlett.com By comparing the BET surface area before and after modification, researchers can infer the location of the grafted OTS molecules. jchemlett.com For example, modifying nanoporous gold with a self-assembled monolayer was found to reduce the strength of the interaction of nitrogen gas with the surface, which in turn affects the parameters used in the BET calculation. mdpi.com The specific surface area is a critical property, as it indicates the number of active sites available for interaction.

N2 Adsorption/Desorption (BET Analysis)

Nitrogen (N2) adsorption and desorption analysis is a standard technique for determining the specific surface area, pore volume, and pore size distribution of porous materials. The method is based on the Brunauer-Emmett-Teller (BET) theory, which describes the physical adsorption of gas molecules onto a solid surface. By measuring the amount of nitrogen gas adsorbed at various relative pressures at the temperature of liquid nitrogen (77 K), a BET isotherm is generated. This isotherm allows for the calculation of the number of gas molecules required to form a monolayer on the sample's surface, which is then used to determine the total surface area.

When porous materials are functionalized with OTS, the silane molecules anchor to the surface and can coat the interior of the pores. This modification typically leads to a decrease in the specific surface area and total pore volume as the grafted OTS molecules occupy space within the porous network. For instance, studies on diatom silica shells functionalized with silanes have shown that the surface modification is accompanied by a reduced specific surface area and total pore volume, even as the average pore size might increase due to changes in pore morphology researchgate.net.

While direct before-and-after BET analysis on OTS-functionalized materials is specific to each substrate, the characterization of the initial substrate provides a crucial baseline. For example, activated kaolin, a potential substrate for functionalization, was characterized prior to any modification.

ParameterValueMethod
Specific Surface Area (SBET)18.57 m²/gBET Analysis
Pore Distribution Peak10.534 nmBET Analysis
Pore Diameter2.113 nmBET Analysis
researchgate.net

The functionalization process with organosilanes like OTS chemically anchors functional groups to the pore surfaces, which occupy a certain volume and can lead to a decrease in pore volume and width researchgate.net.

X-ray Reflectivity and Diffraction for Film Structure

X-ray techniques are powerful, non-destructive methods for determining the atomic and molecular structure of thin films with high precision. X-ray Reflectivity (XRR) provides detailed information about film thickness, density, and surface roughness, while X-ray Diffraction (XRD), particularly Grazing Incidence Diffraction (GID), reveals the in-plane molecular arrangement and crystallinity.

XRR measures the specularly reflected X-ray intensity from a surface as a function of the incidence angle. The resulting interference pattern, or Kiessig fringes, allows for the precise calculation of the film's thickness youtube.com. Analysis of the reflectivity curve also yields the electron density of the film, which is related to its mass density, and the roughness of the film's surface and its interface with the substrate youtube.comnih.gov. Studies on OTS monolayers on silicon dioxide (SiO₂) have reproducibly shown the formation of ultrasmooth films with a thickness of 2.6 ± 0.2 nm and a root-mean-square (RMS) roughness of approximately 1.0 Å (0.1 nm) when grown under dry conditions researchgate.netacs.org. In contrast, OTS films grown in the presence of excess water are significantly rougher, with an RMS roughness greater than 3 Å (0.3 nm) researchgate.netacs.org.

X-ray diffraction studies provide insight into the molecular packing of the OTS monolayers. On a sapphire (0001) substrate, OTS self-assembled monolayers (SAMs) were found to be composed of three sublayers nih.govaps.org. The outermost layer consists of vertically oriented, closely packed alkyl tails nih.govaps.org. Laterally, the monolayer is hexagonally packed and displays a novel form of epitaxy, termed pseudorotational epitaxy, with the underlying sapphire substrate nih.govaps.orgaps.org. This indicates that while the molecular lattice of the OTS does not have a perfect positional match with the substrate, it adopts a preferred rotational alignment nih.govaps.org. The high resolution of these X-ray scattering methods allows for an unprecedentedly detailed description of the monolayer's structure aps.orgaps.org.

SubstrateParameterValueTechnique
Silicon Dioxide (SiO₂)Film Thickness2.6 ± 0.2 nmEllipsometry/XPS/AFM researchgate.netacs.org
Silicon Dioxide (SiO₂)Film Roughness (RMS, dry conditions)~1.0 Å (0.1 nm)AFM researchgate.netacs.org
Silicon Dioxide (SiO₂)Film Roughness (RMS, wet conditions)>3.0 Å (0.3 nm)AFM acs.org
Silicon Dioxide (SiO₂)Film Roughness (dry film)2.6 Å (0.26 nm)X-ray Reflectivity nih.gov
Sapphire (0001)Film StructureThree sublayers, vertically oriented tailsX-ray Scattering nih.govaps.org
Sapphire (0001)Lateral PackingHexagonal, pseudorotational epitaxyX-ray Scattering nih.govaps.orgaps.org

Computational and Theoretical Investigations of Trichloro Octadecyl Silane Interactions

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in elucidating the electronic structure, reactivity, and energetic properties of trichloro(octadecyl)silane. researchgate.nethydrophobe.org These calculations solve the quantum mechanical equations that govern the behavior of electrons in the molecule, providing a foundational understanding of its interactions. bragitoff.comyoutube.comyoutube.com

A critical aspect of SAM formation is the adsorption of trichloro(octadecyl)silane onto a substrate, typically silicon dioxide (SiO2). DFT calculations are employed to determine the adsorption energy, which quantifies the strength of the bond between the silane (B1218182) headgroup and the surface. bragitoff.comyoutube.com This is achieved by calculating the total energies of the combined silane-substrate system, the isolated silane molecule, and the bare substrate. bragitoff.com The difference between these energies yields the adsorption energy, with a more negative value indicating a more favorable and stronger adsorption. youtube.comnih.gov

Theoretical studies on similar systems, such as alkylsilanes on gold or other metal surfaces, have shown that DFT can identify the most stable adsorption sites (e.g., atop, bridge, or hollow sites) and the corresponding geometric configurations. researchgate.net For trichloro(octadecyl)silane on a hydroxylated silica (B1680970) surface, calculations would focus on the interaction between the SiCl3 headgroup and the surface silanol (B1196071) (Si-OH) groups. The predicted adsorption energies help to understand the initial chemisorption step that anchors the molecule to the surface.

Table 1: Representative DFT-Calculated Adsorption Energies for a Model Silane on Different Silica Surface Sites

Adsorption SiteAdsorption Energy (eV)Si-Surface Distance (Å)
Atop a Surface Si-2.52.1
Bridge between two Surface Si-2.22.3
Hollow Site-1.92.5

Note: This table presents hypothetical but representative data for a model silane system to illustrate the typical output of DFT calculations. Actual values for trichloro(octadecyl)silane would require specific calculations.

The formation of a stable octadecylsilane (B103800) monolayer is a multi-step process involving hydrolysis, condensation, and grafting reactions. Quantum chemical calculations are pivotal in mapping out the reaction pathways and determining the activation energy barriers for each step. researchgate.netresearchgate.net

Hydrolysis: The initial reaction involves the hydrolysis of the trichlorosilyl (B107488) headgroup (Si-Cl) by water molecules to form a silanetriol (Si-(OH)3). researchgate.netresearchgate.net DFT calculations can model this reaction, predicting the transition state structure and the energy barrier that must be overcome. Studies on related chlorosilanes have shown that the presence of a few water molecules can significantly lower the activation energy for the elimination of HCl. researchgate.net

Condensation: Following hydrolysis, the silanetriol molecules can undergo condensation reactions with each other, forming siloxane (Si-O-Si) bridges and creating a cross-linked network. Computational models can predict the energetics of forming dimers, linear oligomers, and more complex 3D structures. researchgate.net

Grafting: The hydrolyzed silane molecules can also condense with the silanol groups on the silica surface, covalently grafting the octadecylsilane molecule to the substrate. researchgate.net Theoretical calculations can compare the energy barriers for surface grafting versus intermolecular condensation, providing insight into which process is more likely to occur under specific conditions. hydrophobe.org

Table 2: Predicted Activation Energies for Key Reaction Steps in OTS Monolayer Formation

Reaction StepReactantsProductsActivation Energy (kcal/mol)
Hydrolysis (1st Cl)R-SiCl3 + H2OR-SiCl2(OH) + HCl~15-20
Surface GraftingR-Si(OH)3 + HO-SurfaceR-Si(OH)2-O-Surface + H2O~10-15
Intermolecular Condensation2 x R-Si(OH)3(HO)2(R)Si-O-Si(R)(OH)2 + H2O~12-18

Note: This table contains illustrative data based on general knowledge of silane chemistry. Specific DFT calculations are needed for precise values for trichloro(octadecyl)silane.

DFT calculations provide detailed information about the optimized geometry of the trichloro(octadecyl)silane molecule, including bond lengths, bond angles, and dihedral angles. ijirset.comnih.govspectroscopyonline.com This information is crucial for understanding the molecule's shape and how it packs in a monolayer.

Furthermore, these calculations can predict electronic properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). ijirset.com The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. hydrophobe.org

Vibrational analysis using DFT can simulate the infrared (IR) and Raman spectra of the molecule. ijirset.comnih.govnih.gov By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as the stretching and bending of C-H, Si-C, and Si-Cl bonds. ijirset.comjmaterenvironsci.com This comparison between calculated and experimental spectra serves as a powerful validation of the computational model. spectroscopyonline.com

While molecular dynamics (see section 5.2) is more commonly used for predicting the collective orientation in a monolayer, quantum chemical calculations can provide foundational data. By calculating the potential energy surface as a function of the molecule's orientation relative to the surface, it is possible to predict the most stable tilt angle for an individual adsorbed molecule. This information, concerning the balance of forces between the headgroup-surface interaction and the intermolecular van der Waals forces between the alkyl chains, is a key input for larger-scale simulations. beilstein-journals.org

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

To understand the collective behavior of many trichloro(octadecyl)silane molecules and the formation of a complete monolayer, researchers turn to molecular dynamics and Monte Carlo simulations. These methods bridge the gap between the quantum mechanical description of a single molecule and the macroscopic properties of the resulting film. researchgate.net

Molecular dynamics (MD) simulations are a powerful tool for studying the structure and dynamics of octadecyltrichlorosilane (B89594) (OTS) self-assembled monolayers on silica surfaces. researchgate.net In MD, the system is modeled as a collection of atoms that obey the laws of classical mechanics. By solving the equations of motion for every atom over time, MD simulations can track the trajectory of each particle and reveal how the monolayer forms and what its final structure looks like.

These simulations have shown that the final structure of the OTS monolayer is highly dependent on factors such as surface coverage, the presence of water, and the type of solvent used during deposition. researchgate.net Key structural parameters that can be extracted from MD simulations include:

Monolayer Thickness: Simulations can predict the average thickness of the SAM, which can be compared with experimental measurements. For a dense, well-ordered OTS monolayer, the expected thickness is around 2.6 nm. beilstein-journals.org

Tilt Angle: The average angle that the octadecyl chains make with the surface normal can be calculated. This provides a measure of the ordering within the monolayer.

Surface Coverage: By varying the number of molecules per unit area in the simulation, it is possible to study how the monolayer structure changes with coverage.

Ordering: Parameters like the nematic order parameter can be calculated to quantify the degree of alignment of the alkyl chains.

Reactive MD simulations, which use force fields that can model the formation and breaking of chemical bonds, are particularly useful for studying the silanization process itself, from initial adsorption to the final cross-linked monolayer. researchgate.net

Table 3: Typical Structural Parameters of an OTS Monolayer on Silica from MD Simulations

ParameterSimulated Value
Average Monolayer Thickness2.5 ± 0.2 nm
Average Tilt Angle from Normal15-30 degrees
Surface Coverage for Ordered Monolayer~4-5 molecules/nm²
Nematic Order Parameter (S)0.7-0.9

Note: These values are representative of findings from MD simulation studies of long-chain alkylsilanes and serve as an illustration.

Monte Carlo (MC) simulations offer an alternative approach to studying these systems. Instead of solving equations of motion, MC methods use stochastic processes to explore the different possible configurations of the system. researchgate.net For surface reactions, kinetic Monte Carlo (kMC) can be particularly powerful. By using reaction rates (which can be derived from quantum chemical calculations), kMC can simulate the time evolution of the hydrolysis and condensation reactions on the surface, providing insights into the kinetics of monolayer formation and the resulting surface morphology.

Simulation of Amorphous Silica Structures

The interaction of trichloro(octadecyl)silane with surfaces is critically dependent on the atomic structure of the substrate, which is frequently amorphous silica (dioxosilane). chemrxiv.org Computational modeling, particularly through molecular dynamics (MD) simulations, has become an essential tool for understanding the complex, disordered structure of amorphous silica at an atomic level. diva-portal.org These simulations provide insights into the material's properties that are difficult to obtain through experimental methods alone. diva-portal.org

A common and effective method for generating a realistic amorphous silica structure is the melt-quenching procedure simulated via MD. chemrxiv.org This process involves heating the system to a high temperature to create a molten state, followed by a rapid cooling process to "freeze" the atoms in a disordered, glassy configuration. chemrxiv.org Various interatomic potentials, such as the Tersoff type, are employed within these simulations to govern the Si-O interactions. chemrxiv.org The accuracy of these simulations is often validated by comparing the resulting structural properties with experimental data. aps.org

Key structural features of simulated amorphous silica are analyzed through the radial pair distribution function (PDF). The PDF describes the probability of finding an atom at a certain distance from another atom. For amorphous SiO₂, these functions typically reveal a distinct, sharp peak for the Si-O bond distance, with broader peaks for O-O and Si-Si distances, reflecting the short-range order and long-range disorder characteristic of an amorphous solid. chemrxiv.org

Simulated Structural Parameters of Amorphous SiO₂
Atomic PairFirst Peak Position (Å)Description
Si-O1.65Represents the covalent bond length between silicon and oxygen atoms, showing a high degree of short-range order. chemrxiv.org
O-O2.63Indicates the distance between oxygen atoms within the silica tetrahedra. chemrxiv.org
Si-Si3.15Represents the distance between adjacent silicon atoms, linked by a bridging oxygen. chemrxiv.org

Force fields are a critical component of these simulations, with various options available, such as MM2, Dreiding, and UFF, each tailored for specific systems. mdpi.com The choice of force field can significantly influence the predicted properties of the silica surface and its interaction with water and other molecules, affecting features like atomic density profiles and hydrogen bonding networks. researchgate.net These simulations are foundational for understanding the subsequent grafting of silane molecules, as the surface hydroxyl group (silanol) density and accessibility, which are key for the reaction, can be modeled. researchgate.net

Theoretical Models for Grafting Density and Surface Coverage

The formation of a self-assembled monolayer (SAM) of trichloro(octadecyl)silane on a silica surface is a complex process involving hydrolysis, surface adsorption, and cross-linking polymerization. beilstein-journals.org Theoretical models are employed to describe and predict the kinetics of this process, as well as the final grafting density and surface coverage of the OTS molecules.

One of the models used to describe the kinetics of monolayer formation is the Langmuir adsorption isotherm. researchgate.net This model suggests that the rate of monolayer formation is rapid in the initial stages and then slows as it approaches full coverage. researchgate.net The process is influenced by multiple factors, including the concentration of the OTS solution, temperature, solvent type, and the amount of water present in the system, which is crucial for the hydrolysis of the trichlorosilane (B8805176) headgroup. beilstein-journals.orgepa.gov

Grafting density is a key parameter that quantifies the number of molecules attached per unit area of the surface. It can be determined experimentally using techniques like thermogravimetric analysis (TGA) and then calculated using theoretical formulas. The molar percentage of grafted silane (Ms %) can be calculated from the weight loss observed in TGA. researchgate.net Subsequently, the grafting density (σ) can be derived. researchgate.net

Research has shown a relationship between the alkyl chain length of the silane coupling agent and the resulting grafting density. For a fixed molar amount of different trichlorosilanes, the grafting density tends to decrease as the length of the alkyl chain increases. researchgate.net This is attributed to the larger footprint of the longer chains, which creates more steric hindrance and limits the number of molecules that can attach to the surface.

Theoretical Relationship Between Silane Alkyl Chain Length and Grafting Density
Silane CompoundAlkyl Chain LengthRelative Grafting Density
TrichlorohexylsilaneC6Highest
TrichlorododecylsilaneC12Intermediate
Trichloro(octadecyl)silaneC18Lowest
Data derived from findings indicating that at a fixed mole of silane coupling agents, the grafting density decreased with an increase in the alkyl chain length. researchgate.net

The final surface coverage and orientation of the OTS molecules are a result of the balance between several interactions: the reaction between the silane precursor and the surface silanol groups, van der Waals forces between the long alkyl chains, and cross-linking between adjacent silane molecules. beilstein-journals.org Atomic force microscopy (AFM) studies reveal that the film formation can occur through a "patch expansion" process, where islands of OTS form and grow until they coalesce into a complete monolayer. acs.org A well-formed OTS monolayer can achieve a thickness of approximately 2.6 nm, corresponding to a nearly upright orientation of the octadecyl chains. acs.org

Advanced Applications and Research Directions of Trichloro Octadecyl Silane Modified Systems

Development of Superhydrophobic and Water-Repellent Surfaces

The creation of surfaces that exhibit extreme water repellency, known as superhydrophobicity, is a field of intense research inspired by natural phenomena like the "lotus effect". lsu.edumdpi.com These surfaces, characterized by water contact angles exceeding 150° and low sliding angles, are valuable for applications such as self-cleaning coatings, anti-icing, and corrosion resistance. lsu.edumdpi.com Trichloro(octadecyl)silane is a key chemical in fabricating these surfaces by imparting low surface energy. innospk.comgelest.com

The achievement of superhydrophobicity is governed by two fundamental principles: low surface energy and hierarchical surface roughness. lsu.eduresearchgate.net While a flat surface treated with a low-energy material like OTS can achieve hydrophobicity, it cannot reach the superhydrophobic state. lsu.edu

Low Surface Energy: The long, non-polar C18 alkyl chain of the trichloro(octadecyl)silane molecule is inherently hydrophobic. innospk.comgelest.com When OTS forms a self-assembled monolayer on a substrate, these chains orient outwards, creating a surface with very low surface energy that repels water. innospk.comgelest.com

Surface Roughness: To amplify this hydrophobicity to a superhydrophobic level, the surface must possess a specific micro- and nanoscale roughness. lsu.edunih.gov This roughness creates pockets of trapped air between the surface and a water droplet, minimizing the solid-liquid contact area. lsu.eduresearchgate.net This composite interface (solid-liquid-air) is described by the Cassie-Baxter model, which explains why water droplets bead up and roll off easily. researchgate.net The creation of this roughness can be achieved through various methods, such as laser texturing, chemical etching, or the deposition of nanoparticles, before or during the application of the OTS coating. researchgate.netnih.gov Research has shown that the root-mean-square (rms) roughness amplitude is a critical parameter influencing the final contact angle. nih.govaps.org

Interactive Table:

Table 1: Key Parameters in Designing Superhydrophobic Surfaces
Parameter Role in Superhydrophobicity Influencing Factors Theoretical Model
Surface Chemistry Reduces the intrinsic affinity of the surface for water. Governed by the terminal chemical groups (e.g., -CH3 from OTS). gelest.com Young's Equation
Surface Roughness Traps air to minimize the solid-liquid contact area, leading to a composite interface. Hierarchical micro- and nanostructures. lsu.eduaps.org Cassie-Baxter & Wenzel States researchgate.net
Water Contact Angle A quantitative measure of wettability; >150° indicates superhydrophobicity. lsu.edu A combined effect of surface chemistry and roughness. lsu.edu N/A

| Contact Angle Hysteresis | The difference between advancing and receding contact angles; low hysteresis (<10°) allows droplets to roll off easily. mdpi.com | Surface homogeneity and roughness topography. mdpi.comresearchgate.net | N/A |

A significant challenge for the practical application of superhydrophobic surfaces is the mechanical and chemical durability of the coating. nih.gov While OTS-based coatings provide excellent water repellency, their stability can be compromised under harsh conditions.

Research into the long-term stability of organosilane layers has shown that they can degrade over time, particularly when immersed in water. researchgate.netmdpi.com The primary degradation mechanism is the hydrolysis of the Si-O-Si (siloxane) bonds that anchor the OTS molecules to each other and the Si-O-Substrate bonds that attach the monolayer to the surface. researchgate.net This process allows water molecules to penetrate the coating, leading to a decrease in hydrophobicity and potential corrosion of the underlying substrate. researchgate.netmdpi.com

Mechanical abrasion is another major cause of failure. The delicate nano- and microstructures required for superhydrophobicity can be easily damaged, destroying the air-trapping pockets and exposing the underlying material. nih.gov

To address these issues, researchers are developing more robust designs. One promising strategy involves creating surfaces with two distinct length scales: a microstructure for durability and a nanostructure for water repellency. nih.gov This "armored" design uses a hard, interconnected surface frame to protect the fragile, water-repellent nanostructures housed within its "pockets". nih.gov Such surfaces have demonstrated significantly improved resistance to abrasion from sandpaper and even sharp steel blades while maintaining their superhydrophobic properties. nih.gov

Interactive Table:

Table 2: Research Findings on the Durability of Silane-Based Hydrophobic Coatings
Study Focus Key Findings Implications for Durability Citations
Long-Term Water Immersion Organosilane layers on aluminum alloy showed decreased hydrophobicity after one month in water due to hydrolysis of siloxane bonds. Chemical stability is limited; hydrolysis is a key degradation pathway. researchgate.netmdpi.com
Thermal Stability OTS layers on mesoporous silica (B1680970) were found to be stable up to 230 °C, with decomposition occurring between 230 °C and 400 °C. The coatings have a defined operational temperature range. mdpi.com
Mechanical Abrasion A dual-scale "armored" surface design protects fragile nanostructures, preserving superhydrophobicity after over 1,000 abrasion cycles. Structural design at the micro-level is critical for mechanical robustness. nih.gov

| pH Stability | OTS-coated titanium surfaces exhibited reduced contact angles after several days of immersion in liquids with high or low pH (1 and 13). | The coating's performance is sensitive to extreme pH environments. | mdpi.com |

Tailoring of Chromatographic Stationary Phases

In the field of analytical chemistry, trichloro(octadecyl)silane is fundamental to the preparation of stationary phases for reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.netchromatographyonline.com The octadecyl (C18) phase is the most widely used stationary phase in HPLC, renowned for its versatility in separating a vast range of compounds. chromatographyonline.comgoogle.com

The synthesis of a C18 stationary phase involves chemically bonding trichloro(octadecyl)silane to a solid support, which is typically porous silica gel. researchgate.netgoogle.com The process, known as silanization, leverages the reaction between the trichlorosilyl (B107488) group of OTS and the silanol (B1196071) (Si-OH) groups present on the silica surface. google.comcfmats.com

The general synthesis procedure is as follows:

Silica Pretreatment: The silica gel is first activated, often through an acid treatment, to ensure a high concentration of surface silanol groups. It is then thoroughly dried to remove physically adsorbed water. google.com

Alkylation Reaction: The activated silica is reacted with trichloro(octadecyl)silane in a dry, non-polar solvent like toluene (B28343). The reaction is typically carried out at an elevated temperature (e.g., 105 °C) under an inert atmosphere (e.g., nitrogen) for an extended period (e.g., 24 hours). google.com During this step, the silicon atom of the OTS covalently bonds to the oxygen of the silanol groups, forming stable Si-O-Si linkages and releasing hydrogen chloride (HCl) as a byproduct. researchgate.net

End-capping: After the primary bonding reaction, unreacted silanol groups often remain on the silica surface. These residual silanols can cause undesirable interactions with analytes, leading to poor peak shape and reduced column efficiency. To mitigate this, a secondary reaction called "end-capping" is performed using a smaller, more reactive silanizing agent, such as trimethylchlorosilane, to cap the remaining silanol groups. google.com

Washing and Drying: The final bonded silica material is extensively washed with a series of solvents (e.g., toluene, methanol, acetone) to remove any unreacted reagents and byproducts, followed by drying under vacuum. google.com

The resulting C18-modified silica possesses a hydrophobic surface ideal for separating analytes based on their hydrophobicity in reversed-phase chromatography. cfsilicones.comsigmaaldrich.com

A more recent advancement in HPLC column technology is the development of hybrid monolithic columns. Unlike traditional columns packed with particles, monolithic columns consist of a single, continuous rod of porous material. frontiersin.orgrsc.org This structure offers lower backpressure and higher permeability, allowing for faster separations. frontiersin.org

Hybrid monolithic columns are created using a sol-gel process that combines both inorganic (silica) and organic precursors. rsc.orgnih.gov Trichloro(octadecyl)silane can be incorporated into this process to create a C18-functionalized hybrid monolith in a single step. rsc.org In this "one-pot" synthesis, a silicon alkoxide (like tetramethoxysilane) is co-condensed with an organosilane (like trichloro(octadecyl)silane) in the presence of a porogen and a catalyst. rsc.org

This approach creates a robust material where the octadecyl groups are an integral part of the silica-organic hybrid framework, rather than just a surface coating. rsc.orgnih.gov These columns have demonstrated high separation efficiency for a range of molecules, from small organic compounds to large proteins and peptide digests, making them promising tools for proteomics and other complex analytical challenges. rsc.orgnih.govnih.gov

Advanced Hybrid Organic-Inorganic Materials

The principles used to create hybrid monolithic columns are part of a broader field focused on advanced hybrid organic-inorganic materials. rsc.orgsemanticscholar.org These materials are composites at the molecular level, combining the properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., rigidity, thermal stability). sol-gel.netnih.gov Trichloro(octadecyl)silane serves as a crucial building block or surface modifier in the synthesis of these materials, primarily through sol-gel chemistry. nih.govcmu.edu

The sol-gel process involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides like tetraethoxysilane (TEOS), to form an inorganic network. nih.govsol-gel.net By co-condensing these precursors with organosilanes like OTS, organic functionalities can be covalently incorporated into the inorganic matrix. nih.govcmu.edu The long octadecyl chain of OTS imparts significant hydrophobicity and can act as a template or structure-directing agent during material formation. nih.gov

For example, n-octyltriethoxysilane (a related compound) has been shown to form nanoparticle aggregates in solution that act as nanoscopic reactors. nih.gov These particles feature a hydrophobic core of n-octyl groups and a hydrophilic shell of a hydrated silica network, capable of encapsulating other molecules. nih.gov

The applications for these hybrid materials are vast and growing. rsc.org They are used to create protective coatings, functional films, and nanostructured materials for sensors and electronic devices. evitachem.comresearchgate.net By precisely tuning the organic and inorganic components, researchers can tailor the material's properties—such as refractive index, mechanical strength, and surface energy—for specific, high-performance applications. sol-gel.netmdpi.com

Interactive Table:

Table 3: Examples of Trichloro(octadecyl)silane in Hybrid Material Synthesis
Hybrid Material System Role of Trichloro(octadecyl)silane (or related silane) Resulting Properties Potential Application Citations
Silica Xerogels Co-condensed with cross-linkers (Q⁰ and T⁰) and n-octadecyltriethoxysilane. Forms a highly cross-linked polymer network with hydrophobic selectors. Stable stationary phases for liquid chromatography. nih.gov
Hollow Silica Nanocuboids Used as the primary precursor in the synthesis. Formation of hollow, structured nanoparticles. Drug delivery, catalysis. researchgate.net
Functionalized Nanoparticles in Epoxy Matrix Used to modify the surface of inorganic nanoparticles (e.g., ZnO) before embedding in a polymer matrix. Improves interfacial adhesion between the inorganic filler and the organic polymer. Reinforced composites with enhanced mechanical and thermal properties. mdpi.com

| Ormosils (Organically Modified Silanes) | Acts as a precursor that self-assembles into micellar aggregates. | Forms nanoparticles with a hydrophobic core and a hydrophilic silica surface. | Encapsulation of hydrophobic molecules or enzymes. | nih.gov |

Reinforcement Mechanisms in Polymer Composites

Silane (B1218182) coupling agents are crucial for enhancing the performance of polymer composites, particularly when inorganic fillers are used to reinforce an organic polymer matrix. researchgate.netsci-hub.st Trichloro(octadecyl)silane functions as a molecular bridge at the interface between the filler and the matrix, significantly improving interfacial adhesion and, consequently, the mechanical properties of the composite material. sci-hub.stmdpi.com

The reinforcement mechanism involves a two-part interaction. First, the trichlorosilyl headgroup of the molecule readily hydrolyzes in the presence of trace moisture to form reactive silanol groups (-Si(OH)3). These silanols then condense with hydroxyl groups present on the surface of inorganic fillers (such as glass fibers, silica, or natural fibers), forming stable, covalent oxane bonds (e.g., Si-O-Filler). sci-hub.stresearchgate.net This creates a strong anchor between the silane and the reinforcement material.

Second, the long, non-polar octadecyl (C18) alkyl chain extends away from the filler surface and into the polymer matrix. This organic tail establishes strong compatibility and adhesion with the polymer through physical entanglement and van der Waals forces, especially in non-polar polymer systems. mdpi.com This improved interfacial bonding facilitates more effective stress transfer from the polymer matrix to the high-strength filler, leading to enhanced mechanical properties such as flexural strength, fracture toughness, and modulus. nih.govmdpi.comnih.gov Studies on fiber-reinforced dental composites have demonstrated that optimizing the concentration of silane coupling agents is critical for maximizing these improvements. nih.govnih.gov

Table 1: Effect of Silane Treatment on Mechanical Properties of Fiber-Reinforced Dental Composites This table presents illustrative data based on findings from studies on various silane coupling agents to show the typical impact of silanization.

Property Un-Treated Fiber Composite Silane-Treated Fiber Composite Percentage Improvement Reference
Flexural Strength ~120 MPa ~155 MPa ~29% nih.gov
Fracture Toughness ~1.8 MPa·m¹/² ~2.7 MPa·m¹/² ~50% nih.gov
Water Sorption ~32.9 µg/mm³ ~22.5 µg/mm³ ~31.6% Decrease nih.gov

Catalytic Applications and Functionalized Supports

The ability of trichloro(octadecyl)silane to form stable, well-defined surfaces makes it an excellent candidate for creating functionalized supports for catalysts. By modifying a substrate with an OTS monolayer, researchers can subsequently immobilize catalytic species, transitioning them from homogeneous to heterogeneous systems, which simplifies catalyst recovery and reuse. researchgate.net

A notable application is in the synthesis of heterogeneous asymmetric catalysts. Research has shown that by first hydrolyzing trichloro(octadecyl)silane and then attaching amino acids like L-glutamic acid or L-phenylalanine to its hydrophilic silanol head, a chiral catalyst can be created. researchgate.net These functionalized OTS-based catalysts have been successfully used for the asymmetric hydration of epoxycyclohexene, achieving significant enantiomeric excess. researchgate.net

Another innovative approach involves using OTS-coated ionic liquid (IL) droplets as micro-reactors. beilstein-journals.orgnih.gov In this system, a homogeneous catalyst such as iron(III) chloride (FeCl3) is dissolved in an ionic liquid, which is then assembled on a patterned surface and encapsulated by a vapor-deposited OTS layer. nih.gov The OTS coating stabilizes the droplet, while nanoscale pinhole defects in the silane layer provide controlled interfaces for reactants in an external solution to interact with the encapsulated catalyst. beilstein-journals.orgnih.gov This method allows homogeneous catalytic reactions, like the decomposition of hydrogen peroxide, to occur at specific, designated interfaces. nih.gov

Table 2: Performance of Hydrolyzed OTS-Amino Acid Catalysts Data synthesized from research on heterogeneous catalysts developed from functionalized OTS.

Catalyst System Chiral Promoter Catalytic Reaction Product Enantiomeric Excess (ee) Reference
Hydrolyzed OTS L-glutamic acid Asymmetric hydration of epoxycyclohexene (1R,2R)-trans-1,2-cyclohexanediol 12-18% researchgate.net
Hydrolyzed OTS L-phenylalanine Asymmetric hydration of epoxycyclohexene (1S,2S)-trans-1,2-cyclohexanediol 12-18% researchgate.net

Surface Modification for Bio-related and Sensing Applications

The precise control over surface chemistry afforded by trichloro(octadecyl)silane SAMs is heavily exploited in biomedical and biosensing technologies. The ability to dictate properties like wettability and surface energy is fundamental to managing biological interactions at the molecular level.

Non-specific Binding Reduction for Biosensors and DNA Chips

A persistent challenge in biosensor and DNA chip development is non-specific binding (NSB), where molecules in a sample indiscriminately adhere to the sensor surface, creating false signals and reducing sensitivity. nicoyalife.com Trichloro(octadecyl)silane is widely used to create highly hydrophobic, low-energy surfaces that effectively resist the non-specific adsorption of proteins and other biomolecules. innospk.com

The formation of a dense, highly ordered OTS monolayer presents a non-polar, chemically inert interface. This hydrophobic barrier minimizes interactions with proteins and negatively charged DNA aptamers, which might otherwise bind to charged or polar surfaces through electrostatic or other forces. nicoyalife.comresearchgate.net For instance, in Surface Plasmon Resonance (SPR) biosensors, modifying the sensor chip is crucial. While some chips use a dextran (B179266) matrix to reduce NSB, surfaces like silicon dioxide or gold are often functionalized with silanes. nih.govnih.gov An OTS layer can significantly passivate the surface, preventing molecules from sticking and ensuring that the detected signal originates only from the specific binding of the target analyte to its immobilized receptor. This leads to a higher signal-to-noise ratio and a lower limit of detection for the biosensor. researchgate.net

Interfacial Engineering for Controlled Adhesion and Wettability

The self-assembly of trichloro(octadecyl)silane on a substrate dramatically alters its surface energy and wettability. The long octadecyl chains align to form a dense, methyl-terminated surface, which is highly hydrophobic and repels water, typically exhibiting water contact angles greater than 100°. researchgate.netillinois.edu This property is fundamental to interfacial engineering.

This controlled wettability can be used to direct the adhesion of biological cells. Cell adhesion is often mediated by the adsorption of proteins from the culture medium onto the substrate; cells then attach to this protein layer. nih.gov Because the hydrophobic surface created by OTS resists protein adsorption, it is generally cytophobic, or cell-repellent. nih.gov Researchers exploit this by using techniques like microcontact printing to create patterns of OTS on a surface. bu.edu This allows for the creation of defined hydrophobic regions that resist cell attachment alongside hydrophilic regions that promote it, effectively guiding cell growth and organization on a microscopic scale. nih.govbu.edu This control is critical for applications in tissue engineering, fundamental cell biology studies, and the development of medical implants where specific cell responses are desired. innospk.comnih.gov

Table 3: Wettability of Surfaces Modified with Trichloro(octadecyl)silane This table compiles typical contact angle values from various studies to demonstrate the effect of OTS functionalization.

Substrate Treatment Static Water Contact Angle (θ) Surface Character Reference
Glass/Silicon Cleaned (Hydroxylated) < 20° Hydrophilic researchgate.netresearchgate.net
Glass/Silicon OTS Solution Dip 105° - 107° Hydrophobic researchgate.netresearchgate.net
Mica Argon Plasma + OTS 113° - 116° Highly Hydrophobic illinois.edu
Stainless Steel Oxygen Plasma + OTS ~103° Hydrophobic researchgate.net

Future Research Perspectives and Challenges

Despite its widespread use, the full potential and underlying complexities of trichloro(octadecyl)silane systems are still being explored. Future research is focused on refining its application and understanding the nuanced physics and chemistry that govern its behavior.

Understanding Complex Self-Assembly Processes

The formation of a high-quality trichloro(octadecyl)silane monolayer is a notoriously complex self-assembly process that is highly sensitive to environmental conditions. beilstein-journals.org The accepted mechanism involves the hydrolysis of the Si-Cl bonds by a thin layer of water adsorbed on the substrate surface, followed by the covalent bonding of the resulting silanols to the surface and lateral cross-linking with adjacent molecules to form a polysiloxane network. beilstein-journals.orgresearchgate.net

However, achieving a defect-free monolayer is challenging. The process is influenced by a balance of interactions between the silane headgroup and surface silanols, van der Waals forces between the alkyl chains, and interactions with the solvent. beilstein-journals.org Key parameters such as ambient humidity, temperature, solvent purity, and deposition method (e.g., solution immersion vs. chemical vapor deposition) must be meticulously controlled. researchgate.netacs.orgnih.gov For example, excess water can lead to premature polymerization of OTS in solution, resulting in the deposition of 3D aggregates instead of a smooth monolayer. acs.orgiaea.org

Research using atomic force microscopy (AFM) has revealed different growth mechanisms depending on conditions, such as "island growth" at lower temperatures versus more "homogeneous growth" at higher temperatures. researchgate.net Future work aims to develop more robust and reproducible fabrication protocols by gaining a deeper molecular-level insight into these competing processes. beilstein-journals.orglsu.edu This understanding is critical for advancing applications in nano-patterning and high-resolution lithography where surface perfection is paramount. acs.org

Towards Greener and Eco-friendly Modification Processes

The conventional method for creating self-assembled monolayers (SAMs) using trichloro(octadecyl)silane (OTS) involves solution-phase deposition in anhydrous organic solvents. While effective, this process presents environmental and practical challenges. The reaction of the trichlorosilyl headgroup with surface hydroxyl groups inherently produces hydrogen chloride (HCl) as a byproduct. psu.eduresearchgate.net This corrosive byproduct can be detrimental to sensitive substrates and requires careful handling. Furthermore, the reliance on dry, often hazardous, organic solvents and the difficulty in controlling the reaction environment, which can lead to undesirable particulate formation, have spurred research into more sustainable and eco-friendly modification processes. psu.eduresearchgate.net

A significant advancement towards greener chemistry involves replacing the chlorosilane-based precursors altogether. Research has demonstrated a new class of anti-stiction coatings for silicon based on the free-radical reaction of a primary alkene, such as 1-octadecene, with a hydrogen-terminated silicon surface. psu.edu This approach offers several key advantages over the traditional OTS process: it does not produce HCl, it eliminates the need for a surface oxidation step, and the process is far less sensitive to humidity, which simplifies the procedure and reduces particulate contamination. psu.edu

Another eco-friendly strategy focuses on modifying the deposition method itself. The development of water-based coating processes using fluorine-free OTS solutions represents a move towards more sustainable applications, such as fabricating superhydrophobic textiles. mdpi.com In one study, a highly water-repellent polyethylene (B3416737) terephthalate (B1205515) (PET) fabric was created using a simple dip-coating method with a water-based OTS and hollow silica nanoparticle solution, providing a sustainable alternative to fluorine-based compounds. mdpi.com Additionally, chemical vapor deposition (CVD) methods are being explored as a cleaner alternative to solvent-based depositions. researchgate.netiaea.org CVD allows for the deposition of OTS monolayers under vacuum conditions, which provides precise control over the film's properties and avoids the use of bulk solvents and the formation of the aggregates often seen in solution-based methods. researchgate.netresearchgate.net Alternative energy sources, such as microwave irradiation, are also being investigated as a means for solvent-free and energy-saving synthesis and modification of materials. researchgate.net

Table 1: Comparison of OTS Modification Processes

Feature Traditional Solution-Phase Deposition Alkene-Based Monolayer Formation Water-Based Dip Coating Chemical Vapor Deposition (CVD)
Precursor Chemistry Trichloro(octadecyl)silane (OTS) 1-Octadecene Trichloro(octadecyl)silane (OTS) Trichloro(octadecyl)silane (OTS)
Byproduct Hydrogen Chloride (HCl) psu.edu None psu.edu Hydrogen Chloride (HCl) Hydrogen Chloride (HCl)
Solvent/Medium Anhydrous organic solvents (e.g., toluene) unf.edu Typically solvent-based but can be solvent-free Water-based mdpi.com Vapor phase (no bulk solvent) researchgate.net
Key Advantage Well-established process Avoids HCl byproduct; simpler procedure psu.edu Environmentally friendly solvent mdpi.com High purity films; avoids aggregates researchgate.netresearchgate.net
Key Disadvantage Hazardous solvent; corrosive byproduct psu.eduresearchgate.net Requires hydrogen-terminated silicon surface psu.edu Limited to specific applications Requires specialized vacuum equipment

Controlled Fabrication of Nanostructures

Trichloro(octadecyl)silane is instrumental in the bottom-up fabrication of highly ordered nanostructures due to its self-assembling properties. The ability to precisely control the formation of these structures is critical for applications in nanoelectronics, sensing, and lithography. scientificlabs.com

Particle lithography is a high-throughput technique that utilizes OTS to create periodic arrays of nanopatterns. unf.eduresearchgate.net In this method, nanoparticles are deposited on a substrate, and the subsequent solution-phase deposition of OTS forms a monolayer around them. The particles can then be removed, leaving behind well-defined nanopores in the OTS film. unf.edu Research has shown that the dimensions of these nanostructures can be precisely tuned. For instance, the composition of the solvent mixture—such as varying ratios of anhydrous toluene and bicyclohexyl (B1666981)—directly influences the resulting nanopore size. unf.eduresearchgate.net Deposition time is another critical parameter; shorter times limit nanopore size by diffusion, while longer times are limited by the contact geometry between the nanoparticle and the substrate. unf.edu

The growth of OTS monolayers does not always proceed to full coverage. In the submonolayer regime, OTS can form distinct, dendrite-shaped islands on a silicon dioxide (SiO₂) surface. elsevierpure.com The shape and size of these islands are highly dependent on the surface roughness of the substrate. elsevierpure.com These self-patterned islands can serve as a natural mask for subsequent etching processes. When the substrate is exposed to an etchant like hydrofluoric acid (HF), the areas of SiO₂ not covered by the OTS islands are selectively removed, allowing for the precise fabrication of nanostructures and the characterization of ultrathin oxide layers. elsevierpure.com

The presence of water is a crucial factor in the formation of high-quality OTS films. While a certain amount of water is necessary to hydrolyze the silane and initiate bonding to the surface, excess water can hinder the growth of uniform monolayers and lead to the formation of undesirable three-dimensional aggregates. iaea.orgacs.orgscience.gov Controlled vapor deposition techniques offer a solution by allowing for precise control over the amount of water on the substrate surface within a vacuum chamber, enabling the reproducible formation of smooth, compact OTS films. researchgate.netiaea.orgresearchgate.net By carefully managing deposition conditions like humidity and time, it is possible to produce ultrasmooth OTS monolayers with a root-mean-square (RMS) roughness of approximately 1.0 Å. acs.org

Table 2: Parameters for Controlled Fabrication of OTS Nanostructures

Fabrication Method Controlled Parameter Effect on Nanostructure Research Finding
Particle Lithography Solvent Composition Regulates nanopore size and surface coverage. Higher toluene content leads to smaller nanopores; higher bicyclohexyl content leads to larger nanopores. unf.eduresearchgate.net
Particle Lithography Deposition Time Influences nanopore size based on diffusion vs. geometry limits. At <5 min, size is limited by diffusion; at >15 min, size is limited by contact geometry. unf.edu
Submonolayer Deposition Substrate Roughness Determines the shape and size of OTS islands. OTS forms characteristic dendrite-shaped islands that vary with the SiO₂ surface roughness. elsevierpure.com
Solution/Vapor Deposition Water Content Dictates monolayer quality vs. aggregate formation. An optimal amount of water is key for smooth films; over-exposure results in 3D aggregates. iaea.org
Solution Deposition Solvent Dryness Influences film growth mechanism and smoothness. Films from dry solutions grow via "patch expansion" to form ultrasmooth monolayers (~1.0 Å RMS roughness). acs.org

Integration in Micro- and Nano-electromechanical Systems (MEMS/NEMS)

In the field of micro- and nano-electromechanical systems (MEMS/NEMS), surface forces such as adhesion and friction become dominant, often leading to device failure through a phenomenon known as stiction. surrey.ac.ukresearchgate.net Trichloro(octadecyl)silane self-assembled monolayers (SAMs) are widely integrated as anti-stiction coatings to mitigate these issues. surrey.ac.uksubstech.com These molecularly thin films are applied to the surfaces of MEMS components, particularly those made from polycrystalline silicon (polysilicon), to reduce surface energy and prevent moving parts from permanently adhering to each other. surrey.ac.uksubstech.com

The application of an OTS coating has been shown to significantly improve the tribological properties of MEMS materials. Studies on polysilicon-based MEMS have demonstrated that OTS monolayers can reduce wear by approximately a factor of two. surrey.ac.uk The effectiveness of the coating extends to other materials used in MEMS, such as silicon nitride. Research has shown that an OTS coating can improve the wear resistance of silicon nitride by up to a factor of three. surrey.ac.uk The enhanced performance on silicon nitride is attributed to the formation of a denser, more ordered, and more hydrolysis-resistant monolayer compared to that formed on polysilicon. surrey.ac.uk

OTS is often compared with other anti-stiction coatings, such as perfluorodecyltrichlorosilane (FDTS) and dichlorodimethylsilane (B41323) (DDMS). substech.comtransducer-research-foundation.org While all can effectively reduce stiction, they have different properties. For example, FDTS forms a thinner monolayer (~1.4 nm) compared to OTS (~2.8 nm) and can exhibit higher thermal stability. substech.com However, OTS remains a widely used standard due to its proven effectiveness and well-understood deposition chemistry. surrey.ac.uk The deposition of these anti-stiction coatings can be achieved through either solution-phase immersion or by chemical vapor deposition (CVD), with CVD offering a dry process that can be advantageous for wafer-level manufacturing. substech.comtransducer-research-foundation.org

Despite their benefits, a key challenge for OTS-coated MEMS is the long-term stability of the monolayer. The interface between the SAM and the substrate can be susceptible to hydrolysis, which can degrade the coating's performance over time. surrey.ac.uk Furthermore, the thermal stability of OTS films is limited, with degradation beginning at temperatures around 225°C, which can be a constraint during certain post-processing or packaging steps. transducer-research-foundation.org Research continues to focus on improving the robustness and thermal stability of these crucial coatings to enhance the reliability and operational lifetime of MEMS and NEMS devices. researchgate.nettransducer-research-foundation.org

Table 3: Performance Enhancements in MEMS with OTS Coatings

Application Area Substrate Material Performance Metric Improvement with OTS Coating
Anti-Stiction Polysilicon Adhesion / Stiction Effectively eliminates release-related stiction and reduces in-use stiction. psu.edu
Anti-Wear MEMS Polysilicon Wear Resistance Improved by up to a factor of two over a load range of 20-70 µN. surrey.ac.uk
Anti-Wear MEMS Silicon Nitride Wear Resistance Improved by up to a factor of three over a load range of 20-70 µN. surrey.ac.uk
Tribology Polysilicon Motors Friction and Wear Proven wear-resistant properties on polysilicon motors. surrey.ac.uk

Q & A

Q. What are the standard methods for synthesizing dioxosilane (SiO₂) nanoparticles with controlled particle size and morphology?

  • Methodological Answer : Dioxosilane nanoparticles can be synthesized via the sol-gel method, where tetraethyl orthosilicate (TEOS) undergoes hydrolysis and condensation in a controlled ethanol/water mixture. Particle size is influenced by pH, temperature, and surfactant addition (e.g., CTAB). Characterization includes:
  • SEM/TEM for morphology .
  • XRD to confirm amorphous or crystalline phases .
  • BET surface area analysis to assess porosity and particle uniformity (e.g., spherical microspheres with 300–700 m²/g surface area) .

Q. How can trichloro(octadecyl)silane be effectively grafted onto silica surfaces for hydrophobic functionalization?

  • Methodological Answer : Silanization involves hydrolyzing trichloro(octadecyl)silane in anhydrous toluene under inert atmosphere to avoid premature hydrolysis. Key steps:
  • Surface pretreatment : Clean SiO₂ with piranha solution to activate hydroxyl groups .
  • Reaction monitoring : Use FTIR to track Si-O-Si bond formation (peaks at ~1100 cm⁻¹) and contact angle measurements to confirm hydrophobicity .
  • Post-treatment : Cure at 110°C for 1 hour to stabilize the monolayer .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on the cytotoxicity of amorphous vs. crystalline silica?

  • Methodological Answer : Discrepancies arise from variations in particle size, surface charge, and biological context. To address this:
  • Standardize characterization : Use dynamic light scattering (DLS) for hydrodynamic diameter and XPS for surface chemistry .
  • In vitro assays : Compare cytotoxicity in lung epithelial cells (A549) for inhaled particles, noting that crystalline silica (quartz) is IARC Group 1 carcinogenic, while amorphous silica lacks consistent evidence .
  • Control variables : Match particle size (e.g., 0.046–0.054 mm spheres ) and surface area across studies.

Q. What experimental design considerations are critical for optimizing silane grafting density on silica substrates?

  • Methodological Answer : Grafting density depends on solvent polarity, reaction time, and precursor concentration. Advanced approaches include:
  • Ellipsometry or XPS to quantify monolayer thickness and elemental composition .
  • Kinetic studies : Vary reaction time (1–24 hrs) and track grafting via TGA mass loss (20–150°C for physisorbed silane; 150–600°C for chemisorbed) .
  • Solvent selection : Anhydrous hexane reduces hydrolysis side reactions vs. polar solvents .

Q. How can researchers resolve contradictions in thermal stability data for silane-functionalized silica composites?

  • Methodological Answer : Discrepancies often stem from residual solvents or incomplete curing. Mitigation strategies:
  • Pre-analyze composites : Use TGA-MS to identify volatile byproducts (e.g., HCl from unreacted silane) .
  • Controlled atmosphere : Perform TGA under nitrogen to avoid oxidation artifacts .
  • Cross-validation : Compare DSC data with FTIR post-thermal treatment to confirm structural integrity .

Q. Why does trichloro(octadecyl)silane exhibit incomplete hydrolysis in certain solvents, and how can this be mitigated?

  • Methodological Answer : Incomplete hydrolysis is linked to solvent polarity and steric hindrance from the long alkyl chain. Solutions:
  • Moisture control : Use molecular sieves in solvents like toluene to limit water content .
  • Catalysts : Add trace amines (e.g., triethylamine) to accelerate hydrolysis .
  • Post-reaction analysis : Employ NMR (¹H/²⁹Si) to quantify unreacted silane and hydrolysis byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.